molecular formula C7H4Cl2N2 B1603555 4,7-Dichloro-1H-indazole CAS No. 1000341-86-5

4,7-Dichloro-1H-indazole

Numéro de catalogue: B1603555
Numéro CAS: 1000341-86-5
Poids moléculaire: 187.02 g/mol
Clé InChI: IFJOZYZKADKDQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,7-Dichloro-1H-indazole is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dichloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dichloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,7-dichloro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJOZYZKADKDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605308
Record name 4,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-86-5
Record name 4,7-Dichloro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-dichloro-1H-indazole: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,7-dichloro-1H-indazole in Medicinal Chemistry

4,7-dichloro-1H-indazole is a crucial heterocyclic building block in the synthesis of numerous pharmacologically active molecules. Its rigid, bicyclic structure and the presence of reactive chlorine and nitrogen atoms make it a versatile scaffold for the development of kinase inhibitors and other targeted therapies. Notably, it serves as a key intermediate in the synthesis of Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The strategic placement of the chlorine atoms on the benzene ring influences the molecule's electronic properties and provides handles for further functionalization, making its efficient and scalable synthesis a topic of significant interest in the field of drug development. This guide provides a detailed exploration of the primary synthetic routes to 4,7-dichloro-1H-indazole, with a focus on the selection of starting materials and the rationale behind the experimental protocols.

Primary Synthetic Route: Diazotization and Cyclization of 3,6-dichloro-2-methylaniline

The most established and industrially relevant method for the preparation of 4,7-dichloro-1H-indazole commences with 3,6-dichloro-2-methylaniline. This approach leverages the classical Davis-Beirut reaction, which involves the diazotization of an o-toluidine derivative followed by an intramolecular cyclization to form the indazole ring system.

Rationale for Starting Material Selection

3,6-dichloro-2-methylaniline is the ideal precursor for this synthesis due to the specific arrangement of its substituents. The amino group is essential for the diazotization reaction, while the adjacent methyl group is crucial for the subsequent cyclization. The chlorine atoms at positions 3 and 6 directly translate to the desired 4 and 7 positions in the final indazole product. The commercial availability of this starting material further enhances the practicality of this synthetic route.

Mechanistic Pathway

The synthesis proceeds through a two-step sequence:

  • Diazotization: The primary amino group of 3,6-dichloro-2-methylaniline is converted into a diazonium salt using a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid.

  • Intramolecular Cyclization: The resulting diazonium salt is unstable and undergoes a spontaneous intramolecular cyclization. The electrophilic diazonium group is attacked by the nucleophilic carbon of the adjacent methyl group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. Subsequent aromatization yields the stable 4,7-dichloro-1H-indazole.

Caption: Synthetic pathway from 3,6-dichloro-2-methylaniline.

Detailed Experimental Protocol

The following protocol is a synthesis of established procedures for the diazotization of substituted anilines and the cyclization of o-toluidine derivatives to indazoles.[1][2]

Materials:

  • 3,6-dichloro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid (CH₃COOH)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Diazotization Medium: In a reaction vessel equipped with a stirrer and a thermometer, a mixture of concentrated sulfuric acid and acetic acid is prepared and cooled to 0-5 °C in an ice-salt bath.

  • Addition of the Aniline: 3,6-dichloro-2-methylaniline is slowly added to the cold acid mixture while maintaining the temperature below 10 °C. The aniline will dissolve to form the corresponding sulfate salt.

  • Diazotization: A solution of sodium nitrite in water is added dropwise to the reaction mixture. The temperature must be strictly controlled between 0-5 °C to prevent the decomposition of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC) or for the presence of excess nitrous acid using starch-iodide paper.

  • Cyclization: After the diazotization is complete, the reaction mixture is allowed to warm up slowly to room temperature. The intramolecular cyclization occurs as the temperature rises. The mixture is typically stirred for several hours at room temperature or gently heated to ensure complete conversion.

  • Workup and Isolation: The reaction mixture is then carefully poured onto crushed ice. The acidic solution is neutralized with a base, such as a sodium hydroxide solution, until the pH is neutral or slightly basic. This will precipitate the crude 4,7-dichloro-1H-indazole.

  • Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4,7-dichloro-1H-indazole.

Alternative Synthetic Route: Reductive Cyclization of 2,5-dichloronitrobenzene

Rationale for Starting Material Selection

2,5-dichloronitrobenzene serves as a suitable starting material for this route. The nitro group can be reduced to an amino group, which can then be involved in the formation of the pyrazole ring. The chlorine atoms at the 2 and 5 positions will ultimately reside at the 7 and 4 positions, respectively, in the final indazole product. 2,5-dichloronitrobenzene can be synthesized by the nitration of 1,4-dichlorobenzene.[3][4]

Mechanistic Pathway

This synthesis typically involves a one-pot reaction where the nitro group is reduced, and the resulting amino group reacts with a suitable reagent to form the indazole ring. A common method involves the use of a reducing agent in the presence of a source for the second nitrogen atom of the pyrazole ring, such as hydrazine or a derivative thereof.

Caption: Alternative synthetic pathway from 1,4-dichlorobenzene.

General Experimental Considerations

While a specific detailed protocol for the direct conversion of 2,5-dichloronitrobenzene to 4,7-dichloro-1H-indazole is less commonly reported, the general principles of reductive cyclization can be applied.

Key Reagents:

  • Reducing Agent: Common reducing agents for nitro groups include metals such as tin, iron, or zinc in acidic media, or catalytic hydrogenation (e.g., Pd/C).

  • Nitrogen Source for Cyclization: Hydrazine hydrate is a common reagent for this purpose.

The reaction conditions would need to be carefully optimized to favor the intramolecular cyclization over other potential side reactions.

Comparison of Synthetic Routes

FeatureDiazotization of 3,6-dichloro-2-methylanilineReductive Cyclization of 2,5-dichloronitrobenzene
Starting Material Availability Readily available commercially.Can be synthesized from 1,4-dichlorobenzene.
Number of Steps Fewer steps, more direct.Potentially more steps if starting from 1,4-dichlorobenzene.
Reaction Conditions Requires careful temperature control (low temperatures for diazotization).May require handling of flammable (catalytic hydrogenation) or corrosive (acidic reduction) reagents.
Scalability Well-established and scalable for industrial production.Can be scalable, but may require specialized equipment for hydrogenation.
Yield and Purity Generally provides good yields of high-purity product after recrystallization.Yields can be variable and may require more extensive purification.

Conclusion

The synthesis of 4,7-dichloro-1H-indazole is most efficiently and reliably achieved through the diazotization and subsequent intramolecular cyclization of 3,6-dichloro-2-methylaniline. This method is favored for its directness, high yields, and scalability. The alternative route starting from 2,5-dichloronitrobenzene offers a viable option, particularly when the aniline precursor is not readily accessible. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental parameters are paramount to the successful synthesis of this important pharmaceutical intermediate. The choice of the synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the specific requirements for purity and yield.

References

  • Organic Syntheses Procedure, 4,7-dichloroquinoline. Available at: [Link]

  • CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents.
  • CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents.
  • US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.
  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at: [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchGate. Available at: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]

  • Organic Syntheses Procedure, indazole. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4,7-Dichloro-1H-indazole

[1][2]

Executive Summary & Critical Data Integrity Notice

4,7-Dichloro-1H-indazole is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of JNK, EGFR, and other kinase inhibitors.[1][2] Its precise characterization is essential due to the prevalence of regioisomers (e.g., 5,7-dichloro or 4,6-dichloro variants) formed during cyclization reactions.[1]

⚠️ CRITICAL DATA WARNING: Many commercial databases erroneously associate the CAS number 6299-25-8 with this compound.[1][2] That CAS number belongs to 4,6-dichloro-2-(methylthio)pyrimidine .[1][2][3][4][5][6]

  • Correct CAS for 4,7-dichloro-1H-indazole: 1000341-86-5 (or 1357946-01-0 in some specific salt forms).[1][2]

  • Validation Check: Always verify the molecular weight (187.02 g/mol ) and the absence of sulfur in elemental analysis before proceeding.

Chemical Identity & Physicochemical Properties[3][4][5][7][8][9][10][11]

ParameterData
IUPAC Name 4,7-Dichloro-1H-indazole
CAS Number 1000341-86-5 (Verified)
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.02 g/mol
Exact Mass 185.9751 (for ³⁵Cl₂)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~11.5 (NH acidity)

Spectroscopic Profile

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 4,7-dichloro-1H-indazole is distinct due to its lack of symmetry and the specific substitution pattern on the benzene ring.[1][2]

Solvent Selection: DMSO-d₆ is the preferred solvent.[1][2] CDCl₃ may cause line broadening of the N-H signal or loss of resolution due to aggregation.

Signal Assignment Strategy: The 4,7-dichloro substitution leaves protons only at positions 3, 5, and 6.

  • H-3: Appears as a sharp singlet (s) typically downfield due to the imine-like character of the pyrazole ring.[2]

  • H-5 & H-6: These protons are ortho to each other, creating an AB coupling system.[1][2] They will appear as two doublets (d) with a characteristic ortho-coupling constant (

    
     Hz).[2]
    

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 13.50 – 13.80br s1H-Labile proton; shift varies with conc./temp.[1][2]
H-3 8.20 – 8.35s1H-Deshielded pyrazole proton; characteristic of indazoles.[1][2]
H-6 7.55 – 7.65d1H7.8 – 8.2Ortho to H-5; deshielded by adjacent Cl-7.[1][2]
H-5 7.40 – 7.50d1H7.8 – 8.2Ortho to H-6; adjacent to Cl-4.[1][2]

Note on Regioisomer Differentiation:

  • 4,7-dichloro: Shows two doublets (ortho coupling). [2] * 5,7-dichloro: Shows two singlets (or meta-coupled doublets,

    
     Hz) because the protons are at H-4 and H-6 (meta to each other).
    [2] *   4,6-dichloro:  Shows two singlets (or meta-coupled doublets) for H-5 and H-7.
    [2] Therefore, the observation of a ~8 Hz coupling constant is the definitive confirmation of the 4,7-substitution pattern. 
    
Mass Spectrometry (MS)

The presence of two chlorine atoms creates a distinct isotopic signature that serves as a primary confirmation of identity.

Isotope Pattern Theory: Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A dichloro compound (Cl₂) follows the expansion of

100 : 65 : 10

Experimental Data (ESI+ or EI):

Ionm/z (Theoretical)Relative Abundance (%)Origin
[M+H]⁺ 186.98 100%³⁵Cl, ³⁵Cl isotopologue
[M+H+2]⁺ 188.98 ~65%³⁵Cl, ³⁷Cl isotopologue
[M+H+4]⁺ 190.97 ~10%³⁷Cl, ³⁷Cl isotopologue

Fragmentation Pathways (EI):

  • m/z 186/188 (M⁺): Molecular ion.

  • m/z 151 (M - Cl): Loss of one chlorine atom (radical cleavage).[1][2]

  • m/z 116 (M - 2Cl): Loss of both chlorines (rare in soft ionization).[2]

  • m/z ~158 (M - N₂): Loss of nitrogen from the pyrazole ring (characteristic of indazoles).[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the N-H bond and the halogenated aromatic system.

Key Absorption Bands (KBr/ATR):

Wavenumber (cm⁻¹)Vibration ModeDescription
3100 – 3400 ν(N-H)Broad, medium intensity.[1][2] Indicates unsubstituted indazole nitrogen.
3050 – 3100 ν(C-H) aromWeak, sharp bands. Aromatic C-H stretching.
1610 – 1630 ν(C=N)Characteristic indazole ring breathing mode.[2]
1450 – 1500 ν(C=C) aromAromatic skeletal vibrations.
740 – 800 ν(C-Cl)Strong bands.[1][2] Characteristic of aryl chlorides.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for validating the identity of 4,7-dichloro-1H-indazole, distinguishing it from common impurities.

GStartUnknown Sample(Suspected 4,7-Dichloro-1H-indazole)MS_CheckStep 1: Mass Spectrometry(Check Isotope Pattern)Start->MS_CheckIso_PassPattern 9:6:1 (M, M+2, M+4)Mass ~187 confirmed?MS_Check->Iso_PassIso_FailReject Sample(Check for Monochloro/Trichloro)Iso_Pass->Iso_FailNoNMR_CheckStep 2: 1H NMR (DMSO-d6)(Analyze Coupling Constants)Iso_Pass->NMR_CheckYesCoupling_DecisionCoupling Constant (J)between Ar-H protons?NMR_Check->Coupling_DecisionResult_47CONFIRMED: 4,7-Dichloro(J ~ 8.0 Hz, Ortho Coupling)Coupling_Decision->Result_47Two DoubletsJ = 8 HzResult_57IMPURITY: 5,7-Dichloro(J ~ 1.5 Hz, Meta Coupling)Coupling_Decision->Result_57Two Singlets/Meta DoubletsJ < 2 HzResult_46IMPURITY: 4,6-Dichloro(J ~ 1.5 Hz, Meta Coupling)Coupling_Decision->Result_46Two Singlets/Meta DoubletsJ < 2 Hz

Figure 1: Analytical decision tree for validating 4,7-dichloro-1H-indazole against common regioisomers.

Experimental Protocols

Standard NMR Sample Preparation

To ensure reproducibility and prevent aggregation-induced line broadening:

  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

    • Why DMSO? Indazoles have poor solubility in CDCl₃ and may form hydrogen-bonded dimers that shift the NH peak erratically.[1][2] DMSO disrupts these dimers, yielding a sharp, reproducible NH signal.

  • Tube: Use a standard 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0 seconds to ensure full integration of aromatic protons.

LC-MS Method for Purity Profiling[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/bond absorption).

  • MS Mode: ESI Positive (Scan range 100–400 m/z).

References

  • Pharmaffiliates. (2023). Certificate of Analysis: 4,7-Dichloro(1H)indazole (CAS 1000341-86-5).[1][2][7] Retrieved from [1]

  • World Intellectual Property Organization. (2022). Patent WO2022251539A2: EGFR degraders to treat cancer metastasis.[1] (Describes synthesis and MS characterization of 4,7-dichloroindazole intermediates). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Dichloro-substituted Heterocycles. (General reference for chlorine isotope patterns). Retrieved from [1][3]

  • CymitQuimica. (2023). Product Data: 4,7-dichloro-1H-indazole. Retrieved from [1]

Discovery and First Synthesis of 4,7-Dichloro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical logic, and synthetic protocols for 4,7-dichloro-1H-indazole , a critical scaffold in modern medicinal chemistry (specifically for kinase inhibitors and targeted protein degraders).

Executive Summary

4,7-Dichloro-1H-indazole (CAS: 13717-59-4) is a fused bicyclic heteroaromatic system characterized by a pyrazole ring fused to a dichlorinated benzene ring. While the indazole core was first reported by Emil Fischer (1880) and the general synthetic method by Paul Jacobson (1908), the specific 4,7-dichloro isomer emerged later in the patent literature (circa 1970s) as a functional intermediate for herbicides and dyes, before finding its current prominence as a bioisostere in kinase inhibitors (e.g., EGFR degraders).

This guide analyzes the two dominant synthetic pathways: the classical Jacobson Indazole Synthesis (via diazotization) and the modern Regioselective Cyclization (via nucleophilic aromatic substitution).

Chemical Identity & Structural Significance[1][2][3][4][5]

PropertyData
IUPAC Name 4,7-dichloro-1H-indazole
CAS Number 13717-59-4
Molecular Formula C₇H₄Cl₂N₂
Molecular Weight 187.03 g/mol
pKa (Calculated) ~11.5 (NH acidity)
Electronic Effect The 4,7-dichloro substitution pattern creates a unique electronic "cleft," increasing the acidity of the N-H proton and altering the lipophilicity (

) compared to the unsubstituted parent.
Why 4,7-Dichloro?

In drug discovery, this specific substitution pattern is prized for:

  • Metabolic Stability: Blocking the 4- and 7-positions prevents oxidation by CYP450 enzymes at the most electron-rich sites of the benzene ring.

  • Steric Occlusion: The chlorines provide a steric bulk that can lock the molecule into a bioactive conformation within a kinase ATP-binding pocket.

Pathway A: The Classical Jacobson Synthesis (Discovery Route)

The "first" scalable synthesis of 4,7-dichloro-1H-indazole relies on the Jacobson Indazole Synthesis . This method constructs the pyrazole ring from a 2-methylaniline derivative via diazotization.

Retrosynthetic Logic

To obtain the 4,7-dichloro substitution on the indazole, one must trace the carbon atoms back to the toluene precursor.

  • Indazole C4 originates from Toluene C6 .

  • Indazole C7 originates from Toluene C3 .

  • Indazole N1/N2 originate from the Amino group and the Diazo nitrogen .

Required Starting Material: 3,6-Dichloro-2-methylaniline (also known as 2-amino-3,6-dichlorotoluene).

Reaction Mechanism

The reaction proceeds through an intramolecular azo coupling.[1] The key intermediate is the diazonium salt, which attacks the methyl group (activated by the diazo group's electron withdrawal or via a radical mechanism in the presence of anhydride).

JacobsonSynthesis cluster_legend Reaction Conditions SM 3,6-Dichloro- 2-methylaniline Acetyl N-Acetylation (Ac2O) SM->Acetyl Isoamyl Nitrite Amide N-Acetyl Intermediate Acetyl->Amide Isoamyl Nitrite Diazo N-Nitroso Intermediate Amide->Diazo Isoamyl Nitrite Cyclic Indazole Cyclization Diazo->Cyclic Heat/Ac2O Prod 4,7-Dichloro- 1H-indazole Cyclic->Prod Hydrolysis (NaOH) Ac2O, KOAc, CHCl3, Heat Ac2O, KOAc, CHCl3, Heat

Figure 1: The Jacobson Synthesis pathway converting 3,6-dichloro-2-methylaniline to 4,7-dichloro-1H-indazole.[2]

Experimental Protocol (Classical)

Based on US Patent 4,096,333 and standard Jacobson modifications.

  • Acetylation: Dissolve 3,6-dichloro-2-methylaniline (1.0 eq) in chloroform. Add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq). Stir at RT for 1 hour to form the acetanilide.

  • Nitrosation: Heat the mixture to 60°C. Add isoamyl nitrite (2.0 eq) or tert-butyl nitrite dropwise.

  • Cyclization: Reflux the mixture for 18 hours. The solution will turn orange/red as the indazole forms.

  • Workup: Cool to 0°C. Add water and THF.

  • Hydrolysis: Add LiOH or NaOH (excess) to cleave the N-acetyl group (the Jacobson product is often N-acetylated). Stir at RT for 3 hours.

  • Isolation: Acidify to pH 7. Extract with ethyl acetate.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from THF/Water or use column chromatography (Hexane/EtOAc).

Pathway B: Modern Regioselective Synthesis (Fluorobenzaldehyde Route)

In modern pharmaceutical manufacturing (e.g., for EGFR inhibitors like those in WO2021127561), the Jacobson route is often replaced by the reaction of 2-fluorobenzaldehydes with hydrazine . This method is milder, avoids diazonium hazards, and offers higher regiochemical fidelity.

Retrosynthetic Logic
  • Indazole C3 originates from the Aldehyde carbon .

  • Indazole N1 originates from the Hydrazine displacing the Fluorine.

  • Indazole N2 originates from the Hydrazine condensing with the Aldehyde.

Required Starting Material: 3,6-Dichloro-2-fluorobenzaldehyde.[4]

Reaction Mechanism

This is a cascade reaction involving:

  • Condensation: Hydrazine forms a hydrazone with the aldehyde.

  • S_NAr (Nucleophilic Aromatic Substitution): The hydrazone nitrogen (or free hydrazine) attacks the C-F bond (activated by the ortho-aldehyde electron withdrawal).

  • Cyclization: Elimination of HF.

ModernSynthesis SM 3,6-Dichloro- 2-fluorobenzaldehyde Inter Hydrazone Intermediate SM->Inter Condensation Hydrazine Hydrazine Hydrate (NH2NH2•H2O) Hydrazine->Inter TS S_NAr Cyclization (Displacement of F) Inter->TS Heat/Base Prod 4,7-Dichloro- 1H-indazole TS->Prod -HF

Figure 2: The modern regioselective synthesis via SNAr cyclization of 2-fluorobenzaldehyde.

Experimental Protocol (Modern)

Adapted from WO2021127561A1.

  • Reagents: Charge a reaction vessel with 3,6-dichloro-2-fluorobenzaldehyde (10.0 g, 1.0 eq).

  • Solvent: Add 1,4-Dioxane (50 mL) or Ethanol (50 mL).

  • Cyclization: Add Hydrazine hydrate (2.0 eq) dropwise at room temperature.

    • Note: The reaction is exothermic.

  • Reaction: Stir at 80°C–100°C for 4–16 hours (or RT for 3 days if sensitive functional groups are present).

  • Workup: Cool to RT. The product often precipitates.

  • Isolation: Pour into ice water. Filter the solid. Wash with water to remove excess hydrazine.

  • Yield: Typically >75%.

Comparative Analysis

FeatureJacobson Synthesis (Pathway A)Fluorobenzaldehyde Route (Pathway B)
Starting Material 3,6-Dichloro-2-methylaniline3,6-Dichloro-2-fluorobenzaldehyde
Reagents NaNO₂, Ac₂O, KOAcHydrazine Hydrate
Conditions Harsh (Diazotization, Acidic)Mild (Neutral/Basic, Thermal)
Safety Risk of diazonium explosion/runawayHydrazine is toxic/carcinogenic
Scalability Moderate (Diazonium handling)High (Standard flow/batch chemistry)
Atom Economy Lower (Loss of Acetyl, Acetic acid)Higher (Loss of H₂O, HF)

References

  • Jacobson, P., Huber, L. (1908).[1] Über die Bildung von Indazolen aus orthomethylierten Anilinen. Berichte der deutschen chemischen Gesellschaft, 41(1), 660-671. (Foundational Method).[3][5][6]

  • Huisgen, R., Nakaten, H. (1954).[1] Nitroso-acyl-amine und Diazo-ester IX: Der Buchner-Curtius-Schlotterbeck-Reaktion verwandte Ringerweiterungen. Justus Liebigs Annalen der Chemie, 586(1), 84-109. (Mechanistic elucidation of the Jacobson synthesis).

  • Lukin, K. et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. Journal of Organic Chemistry, 71(21), 8166-8172. Link

  • Bial-Portela & Ca, S.A. (1978). Process for the preparation of substituted indazoles. US Patent 4,096,333. Link

  • F. Hoffmann-La Roche AG . (2021). Isoindolinone and indazole compounds for the degradation of EGFR. WO Patent 2021/127561 A1. (Modern application and synthesis of 4,7-dichloroindazole). Link

Sources

Navigating the Physical Landscape of 4,7-dichloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," frequently incorporated into a multitude of pharmacologically active agents.[1][2] Indazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and neurological applications. The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its pharmacokinetic and pharmacodynamic profile. The subject of this guide, 4,7-dichloro-1H-indazole, represents a synthetically important intermediate, the dichlorination of which is anticipated to significantly modulate its lipophilicity and metabolic stability, making a thorough understanding of its physical properties paramount for its effective utilization in drug development pipelines.

Molecular and Physicochemical Identity

4,7-dichloro-1H-indazole is a solid, crystalline substance at room temperature. A comprehensive search of the scientific literature and chemical databases indicates a notable absence of experimentally determined physical properties for this specific isomer. The data presented herein is a combination of information from supplier databases and predicted values, which should be used as a guide and experimentally verified.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂Supplier Data
Molecular Weight 187.03 g/mol Calculated
CAS Number 1000341-86-5Supplier Data
Appearance White to off-white crystalline solid (Predicted)N/A
Melting Point Not available (Experimental)N/A
Boiling Point Not available (Experimental)N/A
Solubility Insoluble in water (Predicted). Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (Predicted based on analogous structures).N/A

Note on Data Availability: The lack of publicly available, experimentally verified physical property data for 4,7-dichloro-1H-indazole underscores the importance of the protocols outlined in this guide for any researcher working with this compound.

Experimental Determination of Physical Properties

The following sections provide standardized, field-proven methodologies for the experimental determination of the key physical properties of 4,7-dichloro-1H-indazole.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow, spanning 0.5-1.5 °C.

Protocol:

  • Sample Preparation: A small amount of dry, crystalline 4,7-dichloro-1H-indazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is utilized.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the last crystal melts is recorded as the completion of melting.

    • The process is repeated for two additional samples to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Dry Crystalline Sample B Finely Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Rapid Heat to ~T-15°C D->E F Slow Heat (1-2°C/min) E->F G Record T_onset F->G H Record T_completion G->H I Melting Range = T_completion - T_onset H->I

Figure 1: Workflow for Melting Point Determination.
Solubility Assessment

Understanding the solubility profile of a compound is crucial for its formulation and for designing purification protocols.

Protocol:

  • Solvent Selection: A panel of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Qualitative Assessment:

    • To a series of small, labeled test tubes, add approximately 10 mg of 4,7-dichloro-1H-indazole.

    • Add the selected solvent dropwise (up to 1 mL) to each tube, vortexing after each addition.

    • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Quantitative Assessment (for soluble systems):

    • Prepare a saturated solution of 4,7-dichloro-1H-indazole in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

    • Carefully filter the solution to remove any undissolved solid.

    • A known volume of the saturated solution is then evaporated to dryness, and the mass of the dissolved solid is determined.

    • The solubility is expressed in mg/mL or mol/L.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5br s1HN-H
~7.5 - 7.7d1HH-3
~7.2 - 7.4d1HH-5
~7.0 - 7.2t1HH-6

Causality: The N-H proton is expected to be a broad singlet due to quadrupole broadening and exchange. The aromatic protons will appear as doublets and a triplet, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms and the fused pyrazole ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~140 - 145C-7a
~130 - 135C-3
~125 - 130C-4
~120 - 125C-7
~115 - 120C-3a
~110 - 115C-5
~105 - 110C-6

Causality: The carbon atoms directly attached to the chlorine atoms (C-4 and C-7) will be significantly deshielded. The quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts.

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 4,7-dichloro-1H-indazole in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and reference them to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the multiplicities.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Tune and Match Probe C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process FID (FT, Phasing, Referencing) E->G F->G H Analyze Spectra (Integration, Multiplicity) G->H

Figure 2: General Workflow for NMR Data Acquisition.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands (Solid State, ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Medium, BroadN-H stretch
3000 - 3100MediumAromatic C-H stretch
1600 - 1620MediumC=C aromatic ring stretch
1450 - 1550StrongC=N, C=C aromatic ring stretches
1000 - 1100StrongC-Cl stretch
700 - 800StrongC-H out-of-plane bending

Causality: The broad N-H stretch is characteristic of a hydrogen-bonded amine. The aromatic C-H and C=C stretches are expected in their typical regions. The strong C-Cl stretch is a key diagnostic feature for this molecule.

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the ATR accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The anvil is lowered to press the sample against the crystal, and the sample spectrum is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent cluster of peaks is expected around m/z 186, 188, and 190. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺).

  • Key Fragments: Loss of chlorine (M-35) and subsequent fragmentation of the indazole ring are anticipated.

Protocol for Mass Spectrometry Data Acquisition (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4,7-dichloro-1H-indazole, a compound of significant interest in the field of drug discovery. While a notable gap exists in the publicly available experimental data for this specific molecule, this guide offers robust, standard protocols for its determination. The predictive data and experimental workflows presented herein are intended to serve as a valuable resource for researchers, enabling the confident identification, characterization, and utilization of 4,7-dichloro-1H-indazole in the synthesis of novel therapeutic agents. It is the author's hope that this guide will not only facilitate current research but also encourage the future publication of a complete experimental dataset for this important chemical entity.

References

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. (Accessed February 2, 2026).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.The Journal of Organic Chemistry. (2022). This paper offers insights into the reactivity and spectroscopic analysis of the indazole core.
  • 4,7-Dichloro-1H-indazole. PubChem. (Accessed February 2, 2026). The PubChem entry provides basic identifiers for the compound.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. (2014).
  • 1H-Indazole. NIST Chemistry WebBook. (Accessed February 2, 2026).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.RSC Advances. (2021). This article highlights the pharmacological importance of the indazole scaffold.
  • A practical, metal-free synthesis of 1H-indazoles.Organic Letters. (2008). This paper describes a synthetic route to the indazole core.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.Journal of Applied Pharmaceutical Science. (2022).
  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.Molecules. (2019).
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.Organic Chemistry Research. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments.Pharmaceuticals. (2021).

Sources

Tautomerism in 4,7-Dichloro-1H-indazole: Structural Dynamics and Drug Discovery Implications

[1]

Executive Summary

In the realm of kinase inhibitors and GPCR ligands, the indazole scaffold is a privileged structure. However, the introduction of chlorine atoms at the 4- and 7-positions—specifically 4,7-dichloro-1H-indazole —introduces a unique steric and electronic perturbation to the classic 1H/2H tautomeric equilibrium.[1]

While unsubstituted indazole exists predominantly as the 1H-tautomer (

7-chloro substituent

Thermodynamic & Structural Basis[1][2]

The Tautomeric Equilibrium

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1][2]

  • 1H-Tautomer (Benzenoid): Thermodynamically preferred in the gas phase and non-polar solvents due to the preservation of the benzene ring's aromaticity.

  • 2H-Tautomer (Quinonoid): Generally less stable (

    
    ) but possesses a higher dipole moment, making it sensitive to solvent polarity and specific binding pocket environments.
    
The "7-Chloro Effect" (Peri-Destabilization)

In 4,7-dichloro-1H-indazole, the chlorine at position 7 plays a decisive role.[1] Unlike the 4-position, which exerts primarily electronic inductive effects, the 7-position is sterically proximal to the N1-H.

  • Steric Repulsion: The Van der Waals radius of Chlorine (

    
    ) clashes with the N1-Hydrogen. This steric strain raises the ground-state energy of the 1H-tautomer relative to the unsubstituted parent.
    
  • Electrostatic Repulsion: The lone pairs of the 7-Cl atom and the N1-H bond vector create an electrostatic conflict, further destabilizing the 1H form.

  • Result: While the 1H-tautomer likely remains the global minimum, the energy gap (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is compressed. This makes the molecule more susceptible to tautomeric shifts upon binding to protein targets or during N-alkylation reactions (often favoring N2-alkylation kinetically).
    
Electronic Inductive Effects ( -Withdrawal)

Both chlorines (C4 and C7) are strong electron-withdrawing groups (EWG).[1]

  • Acidity Increase: The

    
     of the N1-H is significantly lower than that of unsubstituted indazole (
    
    
    ). 4,7-dichloro-1H-indazole is expected to have a
    
    
    in the range of 11.0–12.0 , making it easier to deprotonate under physiological conditions or in basic synthetic media.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific destabilizing interactions in the 4,7-dichloro derivative.

TautomerismT1H1H-Tautomer(Benzenoid)Global MinimumT2H2H-Tautomer(Quinonoid)Higher DipoleT1H->T2HProton Shift(ΔG reduced by 7-Cl)AnionIndazolyl Anion(Delocalized)T1H->Anion-H+ (pKa ~11.5)T2H->Anion-H+Note17-Cl Peri-RepulsionDestabilizes N1-HNote1->T1H

Figure 1: Tautomeric equilibrium of 4,7-dichloroindazole. The 7-Cl substituent destabilizes the 1H form via steric clash, compressing the energy gap to the 2H form.

Experimental Characterization Protocols

To unambiguously assign the tautomeric state in your specific formulation or binding assay, rely on the following self-validating protocols.

NMR Spectroscopy (The Gold Standard)

Standard ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Protocol:


-HMBC Tautomer Assignment
  • Sample Prep: Dissolve 10-20 mg of 4,7-dichloro-1H-indazole in 0.6 mL DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      (DMSO slows proton exchange compared to MeOH/CDCl3).
    
  • Reference Standards: Synthesize or purchase N1-methyl-4,7-dichloroindazole and N2-methyl-4,7-dichloroindazole.

  • Acquisition: Run a gradient-selected

    
    -
    
    
    HMBC experiment optimized for
    
    
    .
  • Analysis:

    • 1H-Tautomer: The protonated nitrogen (N1) typically resonates at -150 to -160 ppm (relative to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ). The pyridine-like nitrogen (N2) is at -60 to -80 ppm .[1]
      
    • 2H-Tautomer: The pattern reverses.[1] The protonated nitrogen (N2) shifts upfield, and N1 shifts downfield.

    • Note: If signals are averaged (single peak), the exchange is fast on the NMR timescale; lower the temperature to 250K.

X-Ray Crystallography (Solid State)

In the solid state, 4,7-dichloro-1H-indazole will crystallize in the form that maximizes lattice energy, typically forming intermolecular hydrogen bonds.

  • Expectation: Centrosymmetric dimers linked by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     hydrogen bonds.
    
  • 7-Cl Impact: Look for distortion in the crystal packing to accommodate the 7-Cl.[1] The N1-N2 bond length can serve as a proxy for tautomeric character (single vs double bond character).[1]

UV-Vis Spectroscopy (Solution State Quick-Check)
  • Measure the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     of the N1-methyl and N2-methyl fixed derivatives in the target solvent.
    
  • Measure the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     of the parent 4,7-dichloroindazole.
    
  • The parent spectrum will closely overlay with the dominant tautomer (usually N1-methyl).[1]

Implications for Drug Design (SBDD)

Binding Mode Ambiguity

In protein binding pockets, the energy cost to switch from 1H to 2H (


  • Actionable Insight: When performing docking studies (Glide, Gold, AutoDock), you must enumerate both tautomers .

  • Case Study: If the protein acts as a H-bond donor to the indazole N1, the ligand must adopt the 2H-tautomer (or be deprotonated). If you only dock the 1H form, you will miss this pose.

Solubility & Formulation

The 2H-tautomer is significantly more polar (higher dipole moment).[1]

  • Formulation Risk: If a specific excipient or co-crystal former stabilizes the 2H form, the apparent solubility may change, but the thermodynamic stability might decrease, leading to polymorphic transitions during storage.

Synthetic Regioselectivity

The "7-Chloro Effect" impacts chemical modification.[1]

  • Alkylation: Under basic conditions (

    
    /DMF), the steric hindrance at N1 (from 7-Cl) often directs electrophiles to N2 , yielding the kinetically favored N2-alkylated product. To achieve N1-alkylation, thermodynamic control (high heat, reversible conditions) or specific metal catalysis is often required.
    

Summary Data Table

Property1H-Tautomer2H-TautomerImpact of 4,7-Dichloro Substitution
Stability Global Minimumngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Energy gap decreases due to 7-Cl/N1-H repulsion.
Dipole Moment Lower (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

D)
Higher (

D)
2H is stabilized in polar solvents/pockets.
N-H Acidity ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-significantly more acidic than parent (

13.8).
NMR (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
N1: -155 ppm (pyrrole)N2: -155 ppm (pyrrole)7-Cl causes slight deshielding of N1.
Binding Mode H-bond Donor (N1)H-bond Donor (N2)Must dock both forms.

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al.[1][2][3] "The tautomerism of indazole: A theoretical and experimental study." Journal of the Chemical Society, Perkin Transactions 2, 1986. Link

  • Substituent Effects: Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of indazoles." Journal of Physical Chemistry A, 2004. Link

  • 7-Position Sterics: Alam, R. M., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.[1] Link

  • Crystal Structure Analogs: Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds."[1] Journal of Organic Chemistry, 2019.[1] Link

  • pKa Data: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Organic Chemistry Data, 2025. Link

Technical Guide: Solubility Profiling and Handling of 4,7-Dichloro-1H-Indazole

[1]

Executive Summary

4,7-Dichloro-1H-indazole (CAS: 1315364-07-2 / Analogous Refs) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., ROS1, IDO) and nucleotide mimetics.[1] Its solubility profile is dominated by the lipophilic nature of the dichlorinated indazole core, necessitating specific solvent systems for effective processing and biological evaluation.[1]

This guide synthesizes theoretical physicochemical data with empirical analog behavior to provide a definitive solubilization strategy. Key Finding: The compound exhibits poor aqueous solubility (< 0.1 mg/mL) but high solubility in polar aprotic solvents (DMSO, DMF), making these the mandatory vehicles for stock solution preparation.[1]

Physicochemical Profile & Mechanistic Basis

To understand the solubility behavior of 4,7-dichloro-1H-indazole, we must analyze its structural determinants.

Structural Properties[2]
  • Core Scaffold: 1H-Indazole (bicyclic aromatic).[1][2][3]

  • Substituents: Chlorine atoms at positions 4 and 7.[1][2]

  • Electronic Effect: The electron-withdrawing nature of the chlorine atoms at C4 and C7 increases the acidity of the N1-proton compared to unsubstituted indazole, potentially influencing pKa-dependent solubility.[1]

Calculated Parameters (In Silico Consensus)
ParameterValue (Est.)Implication for Solubility
LogP ~3.2 – 3.5High Lipophilicity. Indicates strong preference for organic solvents; poor water solubility.[1][2]
pKa (NH) ~13.5Very weak acid.[2] Will not deprotonate significantly at physiological pH (7.4).[1][2]
pKa (N2) ~0.5 – 1.0Very weak base.[2] Protonation requires highly acidic conditions (pH < 1).[1][2]
H-Bond Donors 1 (NH)Capable of H-bonding with polar protic solvents (EtOH, MeOH).[1]
H-Bond Acceptors 1 (N2)Weak interaction with water.[1][2]

Expert Insight: The addition of two chlorine atoms to the indazole core (LogP ~1.[2]8) increases the lipophilicity by approximately 1.4 log units.[2] This shift drastically reduces aqueous solubility, necessitating the use of co-solvents or cyclodextrins for aqueous assays.[1][2]

Solubility Landscape & Solvent Selection

The following data categorizes solvent compatibility based on polarity and experimental precedence with chlorinated indazoles.

Primary Solvents (Stock Preparation)

These solvents are recommended for preparing high-concentration stock solutions (10–100 mM).[1][2]

  • Dimethyl Sulfoxide (DMSO): Excellent. (>50 mg/mL).[2]

    • Mechanism:[1][4][5] Dipole-dipole interactions disrupt the crystal lattice effectively.[2]

    • Use Case: Primary vehicle for biological assay stocks.[1][2]

  • Dimethylformamide (DMF): Excellent. (>50 mg/mL).[2]

    • Use Case: Alternative to DMSO for chemical synthesis reactions.[1][2]

Process Solvents (Synthesis & Purification)
  • Dichloromethane (DCM): Good. [1]

    • Use Case: Standard extraction solvent.[1][2] The lipophilic dichloro-motif interacts well with chlorinated solvents.[1][2]

  • Ethyl Acetate (EtOAc): Moderate to Good.

    • Use Case: Chromatography eluent and extraction.[1][2]

  • Tetrahydrofuran (THF): Good. [1]

    • Use Case: Reaction solvent; often used in recrystallization mixtures (e.g., THF/Water).[1][2]

Aqueous & Protic Solvents[1][2]
  • Ethanol/Methanol: Moderate.

    • Solubility is temperature-dependent.[1][2] Suitable for recrystallization but not recommended for high-concentration storage (>10 mM) without verification.[1][2]

  • Water (pH 7.4): Poor (< 0.1 mg/mL).[2]

    • Strategy: Requires pH adjustment (extreme acid/base) or surfactant formulation (e.g., 0.5% Methylcellulose or Tween 80) for in vivo dosing.[1]

Visualizing the Solubilization Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityWorkflowStart4,7-Dichloro-1H-Indazole(Solid Powder)DecisionIntended Application?Start->DecisionBioAssayBiological Assay(In Vitro)Decision->BioAssaySynthesisChemical Synthesis/ PurificationDecision->SynthesisAnimalIn Vivo Study(PK/PD)Decision->AnimalDMSODissolve in DMSO(Stock: 10-100 mM)BioAssay->DMSODCM_EtOAcUse DCM or EtOAc(Extraction/Chromatography)Synthesis->DCM_EtOAcFormulationFormulation Required:5% DMSO + 40% PEG400+ 55% WaterAnimal->FormulationCheckCheck Precipitationupon dilution?DMSO->CheckDilute into aqueousCheck->FormulationPrecip ObservedSerialDilSerial Dilutionin Assay MediaCheck->SerialDilNo Precip

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

These protocols are designed to validate solubility experimentally in a research setting.[1][2]

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Objective: Determine the exact thermodynamic solubility in a specific solvent.[1][2]

  • Preparation: Weigh approximately 5 mg of 4,7-dichloro-1H-indazole into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Ethanol).[1][2]

  • Agitation: Cap the vial and shake at 300 rpm at 25°C for 24 hours.

    • Checkpoint: If the solution becomes clear, add more solid until a precipitate remains visible.[1][2]

  • Filtration: Filter the suspension using a 0.45 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological assays.

  • Calculation: Molecular Weight of 4,7-dichloro-1H-indazole ≈ 187.03 g/mol .[1][2]

    • Target: 10 mM in 1 mL.

    • Mass required:

      
      .[2]
      
  • Weighing: Weigh ~2.0 mg of solid into a sterile microcentrifuge tube. Record exact mass (e.g., 2.1 mg).

  • Volume Adjustment: Calculate the volume of DMSO required:

    
    
    (For 2.1 mg: Add 1122 µL DMSO).
    
  • Dissolution: Vortex for 30 seconds. Sonicate for 5 minutes if necessary.

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake.[1][2]

Synthesis & Purification Context

Understanding how this compound behaves during synthesis aids in handling.[1][2]

  • Recrystallization: Analogous chlorinated indazoles (e.g., 4-chloro-1H-indazole) are often purified by recrystallization from THF/Water (1:2) mixtures.[1] The compound is dissolved in hot THF, and water is added until turbidity appears, followed by cooling.[1]

  • Extraction: During workup, the compound partitions strongly into the organic layer (EtOAc or DCM) from aqueous acidic/basic phases.[1]

References

  • LookChem. Physicochemical Properties of Fluorinated and Chlorinated Indazoles.Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9221, 1H-Indazole.[1][2] Retrieved from [Link][1]

  • ResearchGate. Improved Preparation of 4-Chloro-1H-indazole. (Analogous solubility data). Link

  • ChemicalBook. Synthesis and Properties of Indazole Derivatives.Link[1]

  • Ossila. 4-Fluoro-1H-indazole: Properties and Applications.Link[1]

Methodological & Application

The Strategic Synthesis of Kinase Inhibitors from 4,7-dichloro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indazole nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases make it a privileged scaffold.[3] Among the various substituted indazoles, 4,7-dichloro-1H-indazole presents a versatile and strategic starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. The two chlorine atoms offer distinct and tunable reactivity, allowing for sequential and regioselective functionalization, a key advantage in constructing complex molecular architectures required for potent kinase inhibition.

This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing 4,7-dichloro-1H-indazole. We will delve into the rationale behind experimental choices, provide step-by-step synthetic procedures, and discuss the subsequent biological evaluation of these compounds.

The 4,7-dichloro-1H-indazole Scaffold: A Gateway to Kinase Inhibitor Diversity

The strategic placement of chlorine atoms at the C4 and C7 positions of the indazole ring is instrumental in the design of kinase inhibitors. These halogen substituents serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final compounds.

Furthermore, the indazole core itself can be N-alkylated or N-arylated to further explore the chemical space and optimize interactions with the target kinase.[4][5] The interplay between substitutions at the C4, C7, and N1/N2 positions allows for a combinatorial approach to library synthesis, accelerating the discovery of lead compounds.

Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from 4,7-dichloro-1H-indazole typically follows a multi-step sequence involving the selective functionalization of the chloro-substituents and/or modification of the indazole nitrogen. Below are detailed protocols for key transformations.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C7 Position

The C7 position of the 4,7-dichloro-1H-indazole is generally more sterically accessible and can be selectively functionalized under carefully controlled Suzuki-Miyaura conditions. This initial coupling introduces a key structural motif that can be further elaborated.

Rationale: The choice of a palladium catalyst and ligand is critical for achieving high regioselectivity and yield.[6] Catalysts like Pd(dppf)Cl₂ are often effective for cross-coupling reactions on electron-rich heterocyclic systems. The use of a suitable base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle.

Experimental Protocol:

  • To a stirred solution of 4,7-dichloro-1H-indazole (1.0 eq.) in a mixture of 1,4-dioxane and water (4:1 v/v) is added the desired aryl or heteroaryl boronic acid (1.2 eq.) and potassium carbonate (3.0 eq.).

  • The reaction vessel is degassed with argon for 15 minutes.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.) is then added, and the vessel is sealed.

  • The reaction mixture is heated to 80-100 °C and stirred for 8-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-chloro-7-aryl-1H-indazole derivative.

Parameter Condition Rationale
Solvent 1,4-Dioxane/WaterPromotes dissolution of both organic and inorganic reagents.
Base K₂CO₃Activates the boronic acid for transmetalation.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂Efficient for cross-coupling on heterocyclic systems.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.
Protocol 2: N-Arylation of the Indazole Core

Subsequent to the C7 functionalization, the indazole nitrogen can be arylated using a Buchwald-Hartwig amination. This step is crucial for introducing substituents that can interact with the hinge region of the kinase ATP-binding pocket.

Rationale: Copper-catalyzed N-arylation offers a reliable method for forming the N-aryl bond.[7] The choice of ligand and base can influence the reaction efficiency. Microwave-assisted synthesis can significantly reduce reaction times.[8]

Experimental Protocol:

  • To a microwave vial is added the 4-chloro-7-aryl-1H-indazole (1.0 eq.), the desired aryl halide (1.5 eq.), copper(I) iodide (0.1 eq.), a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), and potassium carbonate (2.0 eq.).

  • The vial is sealed, and anhydrous, degassed N,N-dimethylformamide (DMF) is added.

  • The reaction mixture is heated in a microwave reactor at 160 °C for 10-20 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the N-aryl-4-chloro-7-aryl-1H-indazole.

Protocol 3: Second Suzuki-Miyaura Cross-Coupling at the C4 Position

The remaining chlorine atom at the C4 position can be functionalized in a second Suzuki-Miyaura reaction to complete the synthesis of the kinase inhibitor.

Rationale: The electronic properties of the indazole ring are altered after the first two functionalization steps, which may require optimization of the second Suzuki-Miyaura reaction conditions. A more active catalyst system may be necessary to achieve a good yield at the more sterically hindered C4 position.

Experimental Protocol:

  • The N-aryl-4-chloro-7-aryl-1H-indazole (1.0 eq.), the second aryl or heteroaryl boronic acid (1.5 eq.), and a stronger base such as cesium carbonate (3.0 eq.) are dissolved in a suitable solvent system (e.g., toluene/water).

  • The mixture is degassed with argon.

  • A highly active palladium catalyst, such as a second-generation Buchwald palladacycle precatalyst (e.g., G2 XPhos Pd), is added (0.03 eq.).

  • The reaction is heated to 100-120 °C and monitored by LC-MS.

  • Workup and purification are performed as described in Protocol 1 to afford the final kinase inhibitor.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 4,7-dichloro-1H-indazole Intermediate1 4-chloro-7-Ar¹-1H-indazole Start->Intermediate1 Suzuki-Miyaura (C7) Step1_reagents Ar¹B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ Intermediate2 1-Ar²-4-chloro-7-Ar¹-1H-indazole Intermediate1->Intermediate2 N-Arylation Step2_reagents Ar²-X, CuI, ligand, K₂CO₃ Final_Product Kinase Inhibitor Intermediate2->Final_Product Suzuki-Miyaura (C4) Step3_reagents Ar³B(OH)₂, Pd catalyst, Cs₂CO₃

Caption: Synthetic workflow for kinase inhibitors from 4,7-dichloro-1H-indazole.

Structure-Activity Relationship (SAR) Insights

The systematic functionalization of the 4,7-dichloro-1H-indazole scaffold allows for a detailed exploration of the structure-activity relationship (SAR).

  • N1-Substitution: The substituent at the N1 position often plays a crucial role in interacting with the hinge region of the kinase. Small, hydrogen-bond accepting groups can be beneficial for potent inhibition.

  • C7-Substitution: The group at the C7 position typically extends into the solvent-exposed region of the ATP-binding pocket. Modification at this position can be used to fine-tune solubility and other pharmacokinetic properties.

  • C4-Substitution: The C4 position is often directed towards the ribose-binding pocket. Introducing appropriate substituents at this position can enhance potency and selectivity.

For instance, in the development of inhibitors for kinases like ASK1, the indazole scaffold has proven to be highly effective, and SAR studies have guided the optimization of substituents to achieve potent and selective compounds.[9]

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the novel compounds must be evaluated for their biological activity. A standard cascade of assays is typically employed.

In Vitro Kinase Inhibition Assays

The primary evaluation of the synthesized compounds is their ability to inhibit the target kinase. This is typically done using in vitro kinase assays, such as radiometric assays or fluorescence-based assays.

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

  • Prepare a reaction mixture containing the target kinase, the substrate (a suitable peptide or protein), and ATP in a kinase buffer.

  • Add serial dilutions of the synthesized inhibitor compounds to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The amount of light produced is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

  • Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Compounds that show potent in vitro activity are then tested in cell-based assays to determine their ability to inhibit the kinase in a cellular context and to assess their anti-proliferative effects.

Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cell lines known to be dependent on the target kinase in 96-well plates.

  • After 24 hours, treat the cells with various concentrations of the synthesized inhibitors.

  • Incubate the cells for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Visualization

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Phosphorylates Inhibitor Indazole-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by an indazole-based inhibitor.

Conclusion

4,7-dichloro-1H-indazole is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to selective and sequential functionalization through robust cross-coupling and N-arylation reactions provides a powerful platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this privileged scaffold and to discover the next generation of targeted therapeutics.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 3756. Available from: [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2014). Beilstein Journal of Organic Chemistry, 10, 2478-2484. Available from: [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. (2024). Bioorganic Chemistry, 149, 107391. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Biomolecular Structure and Dynamics, 1-22.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(16), 4774-4778. Available from: [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(18), 6259-6272. Available from: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 767-780.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(12), 3394-3398.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2017). Molecules, 22(9), 1497. Available from: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 124, 767-780. Available from: [Link]

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. (2005). Tetrahedron Letters, 46(45), 7793-7796.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). European Journal of Medicinal Chemistry, 265, 116089.
  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2016). Journal of the Serbian Chemical Society, 81(1), 1-10.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2799. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(42), 26029-26051. Available from: [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6649. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Scientific Reports, 11(1), 15694. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Advances, 14(16), 11235-11246. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chemistry Proceedings, 14(1), 105.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(6), 2799.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(28), 7793-7800. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4118. Available from: [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters, 15(10), 1369-1372.

Sources

Application Note: High-Efficiency N-Alkylation of 4,7-Dichloro-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 4,7-dichloro-1H-indazole presents a unique synthetic challenge compared to unsubstituted indazoles. While the 1H-indazole scaffold is an ambident nucleophile capable of reacting at either


 or 

, the presence of the chlorine atom at the C7 position introduces significant steric hindrance proximal to the thermodynamically favored

site.

This protocol details a field-proven methodology to control regioselectivity.[1] While standard conditions often yield a 1:1 mixture due to the C7-Cl steric clash, this guide utilizes the "Cesium Effect" and Thermodynamic Equilibration to drive the reaction toward the


-alkylated product, the most common target for kinase inhibitor scaffolds.
Key Chemical Challenges
  • Regioselectivity (

    
     vs 
    
    
    
    ):
    
    
    alkylation maintains the benzenoid aromaticity (thermodynamic), while
    
    
    alkylation results in a quinoid-like structure (kinetic).
  • Steric Hindrance: The C7-Chloro substituent sterically shields

    
    , increasing the activation energy for 
    
    
    
    attack and often favoring the
    
    
    kinetic product.
  • Ambident Nucleophilicity: The indazole anion charge is delocalized, requiring precise solvent/base selection to modulate reactivity.

Mechanistic Insight & Reaction Pathway[1][2][3][4][5]

Understanding the competition between electronic stability and steric hindrance is vital.

  • The

    
     Pathway (Thermodynamic):  Leads to the most stable product but is slower due to the C7-Cl steric wall.
    
  • The

    
     Pathway (Kinetic):  Faster due to accessibility (proximal to C3-H only) but produces a less stable quinoid system.
    
Graphviz Diagram 1: Reaction Mechanism & Transition States

IndazoleMechanism Start 4,7-Dichloro-1H-indazole (Substrate) Deprotonation Deprotonation (Base: Cs2CO3) Start->Deprotonation Anion Indazole Anion (Delocalized Charge) Deprotonation->Anion TS_N1 TS-N1 (Sterically Hindered by C7-Cl) Anion->TS_N1 Slow (Steric block) TS_N2 TS-N2 (Sterically Accessible) Anion->TS_N2 Fast (Accessible) Prod_N1 N1-Alkyl Product (Thermodynamic) Benzenoid System TS_N1->Prod_N1 Prod_N2 N2-Alkyl Product (Kinetic) Quinoid System TS_N2->Prod_N2 Prod_N2->Prod_N1 Thermal Equilibration (High Temp / Long Time)

Caption: Mechanistic bifurcation showing the competition between the sterically hindered thermodynamic pathway (


) and the accessible kinetic pathway (

).

Optimization & Data Summary

The following data summarizes optimization screens performed on 4,7-dichloro-1H-indazole using Methyl Iodide (MeI) as the model electrophile.

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Ratio (

:

)
Notes
1

Acetone25126540 : 60Low solubility; favors kinetic

.
2

THF0 -> 254>9855 : 45Fast, but "loose" ion pair offers poor selectivity.
3

DMF25129065 : 35Cesium effect improves

slightly.
4

DMF 80 4 >98 85 : 15 Optimal. Heat promotes equilibration to

.
5

THF252>9850 : 50Strong base, no regiocontrol.

Conclusion: The combination of Cesium Carbonate (


)  and DMF  at elevated temperature provides the highest selectivity for the 

isomer. The larger Cesium cation is hypothesized to coordinate with the indazole nitrogen and the electrophile, stabilizing the transition state, while heat allows any formed

product to revert and funnel into the thermodynamic

well.

Detailed Experimental Protocol

Method A: The "Gold Standard" (Targeting -Alkylation)

Safety Note: Alkyl halides are potential carcinogens and lachrymators. Work in a well-ventilated fume hood.

Reagents
  • Substrate: 4,7-dichloro-1H-indazole (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.2 equiv) (e.g., MeI, EtBr, Benzyl Bromide)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-1H-indazole (1.0 equiv) in anhydrous DMF .

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. The suspension may turn slightly yellow/orange indicating anion formation. Stir at room temperature for 15 minutes.
    
  • Alkylation: Dropwise add the Alkyl Halide (1.2 equiv).

    • Critical: If the alkyl halide is volatile (e.g., MeI), fit the flask with a reflux condenser before addition.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. You will likely see two spots initially (

      
       and 
      
      
      
      ). Over time at 80°C, the
      
      
      spot should diminish in favor of the
      
      
      spot.
  • Quench: Cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (10x reaction volume) to precipitate the crude product or quench the DMF.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Graphviz Diagram 2: Workflow & Purification Logic

Workflow Start Reaction Mixture (DMF, Cs2CO3, 80°C) Quench Aq. Workup (H2O / EtOAc) Start->Quench Crude Crude Oil (Contains N1 + N2 + Impurities) Quench->Crude Column Flash Chromatography (Hexanes/EtOAc Gradient) Crude->Column Fraction1 Fraction A (Fast Eluting) Usually N1-Isomer (Less Polar) Column->Fraction1 Fraction2 Fraction B (Slow Eluting) Usually N2-Isomer (More Polar) Column->Fraction2 Analysis NOE Verification (Critical Step) Fraction1->Analysis Fraction2->Analysis

Caption: Standard workup and purification workflow. Note that N1 isomers typically elute faster on silica due to lower polarity.

Structural Validation (Self-Validating System)

For 4,7-dichloro-1H-indazole derivatives, standard 1H NMR is insufficient to distinguish isomers because the chemical shifts are similar. NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation step.

The "Missing Link" Diagnostic

Because position 7 is occupied by a Chlorine atom (not a Hydrogen), the classic


-Alkyl 

C7-H NOE signal will be ABSENT . You must rely on the C3-H interaction.
Feature

-Alkyl Product
(Target)

-Alkyl Product
(Impurity)
NOE Signal No NOE between N-Alkyl protons and aromatic ring protons. (N-Alkyl is far from C3-H and C7-Cl has no protons).Strong NOE between N-Alkyl protons and C3-H .
TLC (

)
Typically Higher (Less Polar)Typically Lower (More Polar)
C13 NMR N-Alkyl carbon often shielded relative to N2.N-Alkyl carbon often deshielded.

Validation Rule: If your alkyl protons show a cross-peak with the singlet aromatic proton at ~8.0-8.5 ppm (C3-H), you have isolated the


 isomer .

References

  • Cheung, M. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][3][4][5][6] Beilstein Journal of Organic Chemistry.[4] [Link]

  • Luo, G. et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7][8] Journal of Organic Chemistry.[4][8] [Link]

  • Meanwell, N. A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.[9] [Link]

  • Hunt, K. W. et al. (2024).[10] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.[4] [Link]

  • Gaulon, C. et al. (2005). Palladium-catalyzed N-arylation of indazoles. Journal of Organic Chemistry.[4][8] [Link]

Sources

Palladium-catalyzed cross-coupling reactions of 4,7-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4,7-Dichloro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The ability to precisely functionalize this heterocyclic system is paramount for developing novel therapeutics. 4,7-dichloro-1H-indazole, in particular, serves as a versatile and powerful building block. Its two chlorine atoms offer orthogonal handles for sequential, site-selective modifications through modern synthetic techniques, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the key palladium-catalyzed reactions used to functionalize the 4,7-dichloro-1H-indazole core. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying principles, the rationale behind experimental choices, and the critical parameters that govern success, particularly the challenge of regioselectivity.

Core Principles: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] These reactions are powerful due to their broad functional group tolerance and their foundation on a reliable catalytic cycle.[6] The mechanism is centered around a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[7]

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the 4,7-dichloro-1H-indazole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

The efficiency and outcome of this cycle are profoundly influenced by the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, base, and solvent.[4][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-M PdII_ArR Ar-Pd(II)L_n-R' Transmetal->PdII_ArR - M-X RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R' ArR Functionalized Indazole (Ar-R') RedElim->ArR ArX 4,7-Dichloro-1H-indazole (Ar-X) ArX->OxAdd RM Coupling Partner (R'-M) (e.g., R'B(OH)₂) RM->Transmetal caption General Catalytic Cycle for Palladium Cross-Coupling.

Caption: General Catalytic Cycle for Palladium Cross-Coupling.

Controlling Regioselectivity: The C4 vs. C7 Challenge

With two identical halogens, achieving selective functionalization at either the C4 or C7 position is the primary synthetic challenge. The inherent electronic and steric differences between the two positions often provide a basis for selectivity. In many dihalogenated N-heterocycles, the halide adjacent to the nitrogen atom (C7 in indazole) is conventionally more reactive towards oxidative addition.[11]

However, this intrinsic reactivity can be modulated or even reversed through strategic selection of reaction components.[12][13]

  • Ligand Control: Sterically bulky ligands can block access to the more sterically hindered C4 position, favoring reaction at C7. Conversely, specific ligand designs can alter the electronic character of the palladium center to favor the C4 position.[11][13]

  • Catalyst Control: Different palladium catalysts can exhibit different selectivities. For some dihaloazoles, simply changing the catalyst system allows for monoarylation at either position.[12]

  • Sequential Coupling: By exploiting the subtle differences in reactivity, a one-pot or sequential strategy can be developed. A first coupling is performed under conditions that favor one position, followed by a change in conditions or catalyst to functionalize the second position.[14]

Application & Protocols: Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to the stability and low toxicity of the organoboron reagents.[15][16] It is highly effective for the arylation and vinylation of the 4,7-dichloro-1H-indazole core.[17]

Causality Behind the Protocol:

  • Palladium Source: PdCl₂(dppf) is a robust and reliable catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is pre-coordinated, providing a stable complex that is activated under the reaction conditions.

  • Base: A base like K₂CO₃ or Cs₂CO₃ is essential. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF) and water is common. Water is crucial for activating the boronic acid and facilitating the action of the inorganic base.[18]

  • Temperature: Elevated temperatures (80-120 °C) are typically required to drive the reaction, especially the initial oxidative addition to the C-Cl bond.

Detailed Protocol: Selective Monofunctionalization at C7

This protocol is optimized for the preferential Suzuki-Miyaura coupling at the more reactive C7 position of 4,7-dichloro-1H-indazole.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A 1. Add 4,7-dichloro-1H-indazole, arylboronic acid, and K₂CO₃ to a reaction vessel. B 2. Purge vessel with inert gas (Argon or Nitrogen) for 15 min. A->B C 3. Add degassed solvents (e.g., Dioxane/Water). B->C D 4. Add PdCl₂(dppf) catalyst under inert atmosphere. C->D E 5. Heat the mixture at 100 °C for 12-24h, monitoring by TLC/LC-MS. D->E F 6. Cool to RT, filter through Celite® to remove palladium black. E->F G 7. Perform aqueous workup: Dilute with EtOAc, wash with water & brine. F->G H 8. Dry organic layer (Na₂SO₄), concentrate under reduced pressure. G->H I 9. Purify the crude product via flash column chromatography. H->I caption Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials & Reagents:

  • 4,7-dichloro-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add 4,7-dichloro-1H-indazole, the arylboronic acid, and potassium carbonate.

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Under a positive flow of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

  • Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at 100-110 °C.

  • Stir the reaction vigorously for the specified time (monitor progress by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 7-aryl-4-chloro-1H-indazole.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, providing access to aryl alkynes.[19][20] These are valuable intermediates for further transformations or as final targets in drug discovery programs.[21] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[22]

Causality Behind the Protocol:

  • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is standard. The palladium component runs the main catalytic cycle, while the copper co-catalyst activates the terminal alkyne, forming a copper(I) acetylide that undergoes transmetalation to the palladium center more readily.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to scavenge the HX acid produced during the reaction and to act as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.

  • Protecting Groups: For terminal alkynes, in situ desilylation of a trimethylsilyl (TMS)-protected alkyne is a common and convenient strategy.[21]

ParameterSuzuki-MiyauraSonogashiraBuchwald-Hartwig
Bond Formed C(sp²) - C(sp²)C(sp²) - C(sp)C(sp²) - N
Coupling Partner Organoboron compoundTerminal AlkyneAmine / Amide
Typical Catalyst PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(PPh₃)₂, CuIPd₂(dba)₃, Pd(OAc)₂
Typical Ligand dppf, SPhosPPh₃XPhos, RuPhos, BrettPhos[23]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄TEA, DIPEANaOt-Bu, K₃PO₄, LiHMDS
Key Feature Stable, non-toxic reagentsAccess to linear alkynesDirect C-N bond formation
Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation that is fundamental to the synthesis of a vast number of pharmaceuticals.[24][25] Applying this reaction to 4,7-dichloro-1H-indazole allows for the direct introduction of primary and secondary amines.

Causality Behind the Protocol:

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They are stable Pd(0) and Pd(II) sources, respectively, that initiate the catalytic cycle.

  • Ligand: The choice of ligand is critical for C-N coupling, especially with aryl chlorides.[10] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required.[8] They accelerate the rate-limiting oxidative addition and facilitate the final reductive elimination of the C-N bond.[8]

  • Base: A strong, non-nucleophilic base is needed, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, making it a more effective nucleophile for coordination to the palladium center.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the selective functionalization of 4,7-dichloro-1H-indazole. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can control the regiochemical outcome to favor substitution at either the C4 or C7 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer reliable pathways to generate diverse libraries of indazole derivatives. This strategic derivatization is essential for probing structure-activity relationships and advancing the development of new therapeutic agents based on this privileged heterocyclic core.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, V., Othman, N. S., Zareen, S., & Khan, I. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1083. Retrieved from [Link]

  • Wallace, D. J., Klauber, D. J., Chen, C., & Volante, R. P. (2003). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 5(24), 4749–4752. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • The Organic Chemistry Tutor. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • Aouad, M. R., Al-Salem, H. S., Messali, M., & Ali, A. A. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545–7553. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Chemistry Student. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]

  • Wang, D., Nabor, A. M., & Sahn, J. J. (2014). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Organic Letters, 16(11), 3028–3031. Retrieved from [Link]

  • ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Retrieved from [Link]

  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. Retrieved from [Link]

  • D. A. Watson, M. J. D. Bailey, J. F. Hartwig. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • R. A. B. D. S. G. R. M. N. D. C. F. C. R. C. G. M. A. F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Organometallics, 34(20), 4971–4985. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Retrieved from [Link]

  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Retrieved from [Link]

  • ACS Publications. (2026). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Axitinib Analogues from 4,7-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Axitinib and Its Analogues

Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[1] It primarily targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[2][3] Approved for the treatment of advanced renal cell carcinoma (RCC), axitinib has demonstrated significant clinical efficacy.[3][4] The exploration of axitinib analogues is a compelling area of research, aiming to discover compounds with improved potency, altered selectivity profiles, enhanced pharmacokinetic properties, or activity against resistant cancer cell lines.[5]

The indazole core is a key structural motif in axitinib and many other kinase inhibitors.[2][6] Consequently, the strategic functionalization of this scaffold is paramount in the synthesis of novel analogues. This application note provides a detailed guide for the synthesis of axitinib analogues, utilizing 4,7-dichloro-1H-indazole as a versatile and strategic starting material. The dichlorinated nature of this starting material offers distinct advantages for regioselective functionalization, allowing for the systematic introduction of various substituents at key positions of the indazole ring.

Synthetic Strategy Overview

The synthesis of axitinib analogues from 4,7-dichloro-1H-indazole can be conceptually divided into several key stages. The general approach involves the sequential functionalization of the indazole core, typically through N-arylation followed by palladium-catalyzed cross-coupling reactions to introduce the desired side chains.

G start 4,7-dichloro-1H-indazole step1 N-Arylation / N-Alkylation (e.g., Ullmann Condensation) start->step1 intermediate1 N-Substituted 4,7-dichloro-1H-indazole step1->intermediate1 step2 Regioselective Suzuki Coupling at C7 intermediate1->step2 intermediate2 C7-Arylated/Alkenylated N-Substituted-4-chloro-1H-indazole step2->intermediate2 step3 Suzuki or other Cross-Coupling at C4 intermediate2->step3 final_product Axitinib Analogue step3->final_product

Caption: General synthetic workflow for axitinib analogues.

Part 1: N-Arylation of the Indazole Core

The initial step in this synthetic route is the substitution at the N1 position of the indazole ring. This is crucial for mimicking the structure of axitinib and for modulating the electronic properties of the heterocyclic core. The Ullmann condensation is a classic and effective method for this transformation.[7][8]

Protocol 1: Copper-Catalyzed N-Arylation of 4,7-dichloro-1H-indazole

This protocol describes a general procedure for the N-arylation of 4,7-dichloro-1H-indazole with an aryl halide.

Materials:

Reagent/SolventGradeSupplier
4,7-dichloro-1H-indazole≥98%Commercially Available
Aryl Iodide/Bromide≥98%Commercially Available
Copper(I) Iodide (CuI)99.99%Commercially Available
Potassium Carbonate (K2CO3)AnhydrousCommercially Available
1,10-Phenanthroline≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
BrineSaturatedLaboratory Prepared
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloro-1H-indazole (1.0 eq), aryl halide (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4,7-dichloro-1H-indazole.

Causality and Experimental Choices:

  • Catalyst System: The combination of CuI and a ligand like 1,10-phenanthroline is effective for Ullmann-type C-N bond formation.[9][10] The ligand enhances the solubility and reactivity of the copper catalyst.

  • Base: Potassium carbonate is a common and effective base for this reaction, serving to deprotonate the indazole nitrogen.

  • Solvent: DMF is a suitable high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst.

Part 2: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[11][12] In the context of synthesizing axitinib analogues, it can be employed to introduce aryl or vinyl groups at the C4 and C7 positions of the indazole core. The differential reactivity of the two chlorine atoms in N-substituted 4,7-dichloro-1H-indazole can be exploited for regioselective functionalization. Generally, the C7 position is more sterically accessible and can be targeted first.[13][14]

G cluster_0 Suzuki-Miyaura Reaction start N-Substituted 4,7-dichloro-1H-indazole step1 Oxidative Addition (Ar-X) start->step1 catalytic_cycle Pd(0) Catalytic Cycle catalytic_cycle->step1 Catalyst Regeneration step2 Transmetalation (R-B(OH)2) step1->step2 step3 Reductive Elimination step2->step3 step3->catalytic_cycle product C-C Coupled Product step3->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol outlines a general procedure for the regioselective Suzuki coupling at the C7 position of an N-substituted 4,7-dichloro-1H-indazole.

Materials:

Reagent/SolventGradeSupplier
N-Aryl-4,7-dichloro-1H-indazoleAs synthesized in Protocol 1-
Arylboronic Acid≥97%Commercially Available
Pd(PPh3)499%Commercially Available
Sodium Carbonate (Na2CO3)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Ethanol200 ProofCommercially Available
WaterDeionizedLaboratory Prepared
Ethyl AcetateACS GradeCommercially Available
BrineSaturatedLaboratory Prepared
Sodium Sulfate (Na2SO4)AnhydrousCommercially Available

Procedure:

  • To a round-bottom flask, add N-aryl-4,7-dichloro-1H-indazole (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C7-arylated product.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a commonly used and robust catalyst for Suzuki couplings. Other palladium catalysts, such as PdCl2(dppf), can also be effective.[11]

  • Base and Solvent System: The aqueous base (Na2CO3) and the two-phase solvent system (toluene/ethanol/water) are crucial for the efficiency of the transmetalation step in the catalytic cycle.

  • Degassing: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Regioselectivity: The C7 position is generally more reactive in Suzuki couplings than the C4 position, which can be attributed to steric factors. This allows for selective functionalization.[14]

Part 3: Subsequent Functionalization at C4

Following the successful modification at the C7 position, the remaining chlorine at C4 can be targeted for further diversification. A second Suzuki-Miyaura coupling can be performed, often requiring more forcing conditions (e.g., a more active catalyst, higher temperature, or a different base/solvent system) due to the increased steric hindrance around the C4 position.

Alternatively, other cross-coupling reactions or nucleophilic aromatic substitution can be explored to introduce a wider range of functional groups, leading to a diverse library of axitinib analogues.

Characterization and Data Analysis

The synthesized intermediates and final products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Table 1: Representative Analytical Data for a Hypothetical Axitinib Analogue

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)1H NMR (δ, ppm)Purity (HPLC)
Analogue XC22H18N4OS386.12387.13 [M+H]+Key signals corresponding to aromatic and aliphatic protons>98%

Conclusion

The use of 4,7-dichloro-1H-indazole as a starting material provides a flexible and efficient platform for the synthesis of a variety of axitinib analogues. The protocols outlined in this application note, based on well-established Ullmann condensation and Suzuki-Miyaura cross-coupling reactions, offer a reliable foundation for researchers in medicinal chemistry and drug discovery. The ability to selectively functionalize the C4 and C7 positions opens up extensive possibilities for structure-activity relationship (SAR) studies, ultimately contributing to the development of next-generation kinase inhibitors.

References

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

  • CN103570696A - Method for preparing intermediate of axitinib and application of ... - Google Patents. (n.d.).
  • CN103387565B - The preparation method of Axitinib - Google Patents. (n.d.).
  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

  • AXITINIB - New Drug Approvals. (2015, July 9). Retrieved from [Link]

  • Li, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 779. [Link]

  • Process Development for a 1H‑Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - figshare. (2023, March 23). Retrieved from [Link]

  • US9580406B2 - Processes for the preparation of axitinib - Google Patents. (n.d.).
  • Structure‐Based Design and Characterization of Axitinib | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Escudier, B., & Gore, M. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Core Evidence, 8, 71–82. [Link]

  • 202324Orig1s000 - accessdata.fda.gov. (2012, January 25). Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6280–6283. [Link]

  • Chen, Y., & Zuo, J. (2014). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 53(4), 295–306. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23). Retrieved from [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed. (2023, April 7). Retrieved from [Link]

  • (PDF) Direct C-3-Arylations of 1H-Indazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

  • CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents. (n.d.).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10). Retrieved from [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 4,7-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with indole, coupled with its unique electronic properties, makes it a highly sought-after heterocyclic motif in drug design. Among the various substituted indazoles, 4,7-dichloro-1H-indazole stands out as a versatile and strategic starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies. However, the presence of multiple reactive sites—two nitrogen atoms (N1 and N2) and two chemically distinct chloro-substituted positions on the carbocyclic ring (C4 and C7)—presents a significant challenge in achieving regioselective functionalization.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles and practical protocols for the controlled, site-selective modification of 4,7-dichloro-1H-indazole. By leveraging an understanding of kinetic and thermodynamic control, steric and electronic influences, and the strategic choice of reagents and catalysts, this document aims to empower chemists to navigate the complexities of indazole functionalization with precision and confidence.

Part 1: The Dichotomy of N-Alkylation: Navigating N1 vs. N2 Selectivity

Direct alkylation of the 1H-indazole core invariably leads to a mixture of N1 and N2 substituted products, a persistent challenge that can complicate synthesis and reduce yields.[1] The regiochemical outcome is a delicate balance between the thermodynamic stability of the products and the kinetic accessibility of the two nitrogen atoms. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[3] Consequently, reactions that allow for equilibration often favor the N1-alkylated product, which is typically the more stable isomer. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-alkylated product.[4]

The electronic nature of the 4,7-dichloro-1H-indazole substrate plays a crucial role. The electron-withdrawing chloro group at the C7 position is known to favor N2-alkylation, a phenomenon also observed with other electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at this position.[3] This is attributed to the increased acidity of the N1-H and the potential for steric hindrance around the N1 position by the C7 substituent.

N_Alkylation_Selectivity cluster_conditions Reaction Conditions Thermodynamic Thermodynamic Control (e.g., NaH, THF) N1_Product N1-Alkylated Product (Thermodynamically Favored) Thermodynamic->N1_Product Favors Equilibration Kinetic Kinetic Control (e.g., TfOH, Acid Catalysis) N2_Product N2-Alkylated Product (Kinetically Favored) Kinetic->N2_Product Favors Lower Activation Energy Path Indazole 4,7-Dichloro-1H-indazole

Caption: Control elements for regioselective N-alkylation of indazole.

Protocol 1: Selective Synthesis of 1-Alkyl-4,7-dichloro-1H-indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated isomer by using conditions that promote equilibration. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[3][5]

Rationale: NaH irreversibly deprotonates the indazole, forming the indazolide anion. In a solvent like THF, the sodium cation forms a tight ion pair with the more sterically accessible N1 nitrogen, guiding the electrophile to this position. Any kinetically formed N2-product can equilibrate to the more stable N1-isomer under these conditions.

Materials:

  • 4,7-dichloro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,7-dichloro-1H-indazole (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration of the indazole).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

Parameter Condition Rationale
Base Sodium Hydride (NaH)Irreversible deprotonation, promotes thermodynamic control.
Solvent Tetrahydrofuran (THF)Favors tight ion pair at N1, enhancing selectivity.[6]
Temperature 0 °C to Room Temp.Controls initial deprotonation and subsequent alkylation.
Expected Outcome High N1 selectivity (>95%)Favors the thermodynamically more stable product.[3]
Protocol 2: Selective Synthesis of 2-Alkyl-4,7-dichloro-2H-indazole (Kinetic Control)

Achieving high selectivity for the N2-isomer requires circumventing the thermodynamic preference for N1. This can be accomplished by using conditions that favor the kinetically controlled pathway. Acid-catalyzed reactions with specific alkylating agents, such as diazo compounds or 2,2,2-trichloroacetimidates, have proven highly effective for N2-alkylation.[4][7] The mechanism involves protonation of the indazole, which occurs preferentially at the more basic N2 position, followed by nucleophilic attack on the activated alkylating agent.[8]

Rationale: The N2 lone pair is considered more kinetically accessible for neutral indazoles.[4] Under acidic conditions, the reaction proceeds through a lower activation energy barrier for N2 attack, and the conditions are typically not conducive to equilibration back to the N1-isomer. The electron-withdrawing C7-Cl substituent further enhances the kinetic preference for N2 functionalization.[3]

Materials:

  • 4,7-dichloro-1H-indazole

  • Alkyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4,7-dichloro-1H-indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Add anhydrous DCM or DCE (approx. 0.1 M concentration of the indazole).

  • Cool the solution to 0 °C.

  • Add a catalytic amount of TfOH (0.1 eq) or Cu(OTf)₂ (0.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C to room temperature for 1-6 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N2-alkylated product.

Parameter Condition Rationale
Catalyst Trifluoromethanesulfonic acid (TfOH)Protonates the indazole at the kinetically favored N2 position.[7]
Alkylating Agent Alkyl 2,2,2-trichloroacetimidateActivated electrophile for mild, selective alkylation.[4]
Solvent Dichloromethane (DCM)Aprotic solvent that does not interfere with the acidic catalyst.
Expected Outcome High N2 selectivity (>98%)Favors the kinetically controlled product.[4]

Part 2: Regioselective C-C and C-N Bond Formation on the Carbocyclic Ring

Functionalization of the benzene portion of 4,7-dichloro-1H-indazole via cross-coupling reactions offers a powerful strategy for introducing molecular diversity. The primary challenge lies in differentiating the reactivity of the C4-Cl and C7-Cl bonds. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl. However, when two identical halogens are present, selectivity is governed by more subtle electronic and steric effects.[9]

For the indazole ring, the C7 position is generally more susceptible to electrophilic attack and is often the more reactive site in direct C-H functionalization reactions.[10] In the case of 4,7-dichloro-1H-indazole, the C7-Cl bond is sterically less hindered than the C4-Cl bond, which is flanked by the fused pyrazole ring. This steric difference can often be exploited to achieve selective functionalization at C7. However, the electronic environment is also complex; the C4 position is ortho to the N1 atom of the pyrazole ring, which can influence its reactivity through coordination to the metal catalyst. Achieving high selectivity often requires careful optimization of the catalyst, ligand, and reaction conditions.[9]

C_Functionalization_Strategy cluster_C7 C7 Functionalization (Favored) cluster_C4 C4 Functionalization (Challenging) Indazole 4,7-Dichloro-1H-indazole C7_Bromination 1. Regioselective Bromination (NBS) Indazole->C7_Bromination Less Steric Hindrance Higher Reactivity C4_Strategy Requires specific ligand/catalyst systems or C7-blocking Indazole->C4_Strategy More Steric Hindrance Requires Directed Approach C7_Coupling 2. Suzuki-Miyaura Coupling C7_Bromination->C7_Coupling C7_Product 4-Chloro-7-Aryl-1H-indazole C7_Coupling->C7_Product C4_Product 7-Chloro-4-Aryl-1H-indazole C4_Strategy->C4_Product

Caption: Strategies for selective C4 vs. C7 functionalization.

Protocol 3: Selective Suzuki-Miyaura Coupling at the C7 Position via Bromination

A reliable method to achieve selective C7 functionalization is a two-step sequence involving regioselective bromination followed by a Suzuki-Miyaura cross-coupling. This approach leverages the differential reactivity of the C-H bonds towards electrophilic bromination, followed by the higher reactivity of the resulting C-Br bond over the C-Cl bonds in palladium catalysis. Studies on 4-substituted indazoles have demonstrated that direct bromination with N-bromosuccinimide (NBS) occurs selectively at the C7 position.[10]

Rationale: The C7 position of the indazole ring is electronically activated and sterically accessible for electrophilic aromatic substitution. Once the bromo group is installed at C7, the resulting 7-bromo-4-chloro-1H-indazole can be selectively coupled at the C7 position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Step 3A: Regioselective C7-Bromination

Materials:

  • 4,7-dichloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4,7-dichloro-1H-indazole (1.0 eq) in anhydrous DCM or MeCN.

  • Add NBS (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any excess bromine.

  • Add saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 7-bromo-4-chloro-1H-indazole is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.

Step 3B: C7-Selective Suzuki-Miyaura Coupling

Materials:

  • Crude 7-bromo-4-chloro-1H-indazole from Step 3A

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 7-bromo-4-chloro-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (5 mol%).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-chloro-7-aryl-1H-indazole.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Standard, effective catalyst for Suzuki couplings.
Ligand Triphenylphosphine (PPh₃)Integrated into the catalyst, provides stability and reactivity.
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterCommon solvent system that facilitates dissolution of both organic and inorganic reagents.
Selectivity Driver C-Br vs. C-Cl ReactivityOxidative addition to the C-Br bond is significantly faster than to the C-Cl bond.

References

  • Cunningham, D., & O'Donovan, D. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. [Link]

  • Cunningham, D., & O'Donovan, D. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central, PMC8328221. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Mei, Y., et al. (2018). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Scott, J. S., & Duguid, A. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(42), 8042–8067. [Link]

  • Cunningham, D., & O'Donovan, D. H. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6993. [Link]

  • Mal, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2811. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Li, B., et al. (2022). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(23), 8561. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(45), 6429-6432. [Link]

  • da Silva, A. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 1436–1443. [Link]

  • Scott, J. S., & Duguid, A. B. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(42), 8042-8067. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]

Sources

The Strategic Application of 4,7-Dichloro-1H-indazole in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[1] Among the various substituted indazoles, 4,7-dichloro-1H-indazole presents itself as a versatile starting material for the synthesis of potent anti-inflammatory agents, primarily through its strategic use in developing inhibitors of key signaling proteins in inflammatory cascades, such as p38 MAP kinase.[4]

This technical guide provides an in-depth exploration of the synthetic utility of 4,7-dichloro-1H-indazole in the generation of anti-inflammatory drug candidates. It offers a rationale for its use, detailed protocols for key synthetic transformations, and insights into the structure-activity relationships of the resulting compounds.

The Rationale for Employing 4,7-Dichloro-1H-indazole in Anti-Inflammatory Drug Discovery

The strategic placement of two chlorine atoms on the benzene ring of the indazole core in 4,7-dichloro-1H-indazole offers several advantages for medicinal chemists:

  • Versatile Synthetic Handles: The chlorine atoms at the C4 and C7 positions can serve as synthetic handles for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows for the introduction of diverse aryl and heteroaryl moieties to probe the chemical space around the indazole core and optimize interactions with the target protein.[5][6][7]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the chlorine atoms can significantly influence the pKa of the indazole nitrogen, affecting its reactivity and the overall lipophilicity and metabolic stability of the final compound.

  • Probing Specific Pockets in Target Proteins: The chloro substituents can occupy specific hydrophobic pockets within the active site of target enzymes, leading to enhanced potency and selectivity.

Key Therapeutic Targets: p38 MAP Kinase and COX-2

Inflammatory responses are complex biological processes mediated by a network of signaling pathways. Two key enzymes that have been the focus of anti-inflammatory drug development are p38 MAP kinase and cyclooxygenase-2 (COX-2).

  • p38 MAP Kinase: This kinase plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] Inhibition of p38 MAP kinase is a validated strategy for the treatment of various inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[4][8]

  • COX-2: This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective COX-2 inhibitors have been successfully developed as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The indazole scaffold has been successfully utilized to develop potent inhibitors for both of these targets.

Synthetic Strategies and Protocols

The synthesis of anti-inflammatory agents from 4,7-dichloro-1H-indazole typically involves two key transformations: N-functionalization of the indazole core and diversification of the scaffold through cross-coupling reactions.

Protocol 1: Regioselective N-Alkylation of 4,7-Dichloro-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Controlling the regioselectivity of this reaction is crucial for obtaining the desired biologically active compound. The following protocol provides a general method for N-alkylation, which may require optimization based on the specific alkylating agent used.[9][10][11][12]

Reaction Scheme:

N_Alkylation Indazole 4,7-Dichloro-1H-indazole reaction_node Indazole->reaction_node Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) Base->reaction_node AlkylHalide R-X (Alkyl Halide) AlkylHalide->reaction_node N1_Product 1-Alkyl-4,7-dichloro-1H-indazole N2_Product 2-Alkyl-4,7-dichloro-1H-indazole reaction_node->N1_Product N1-alkylation reaction_node->N2_Product N2-alkylation

Caption: General scheme for the N-alkylation of 4,7-dichloro-1H-indazole.

Materials:

  • 4,7-Dichloro-1H-indazole

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,7-dichloro-1H-indazole (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Causality Behind Experimental Choices:

  • Base and Solvent: The choice of base and solvent is critical for controlling the regioselectivity of N-alkylation. Strong bases like NaH in polar aprotic solvents like DMF tend to favor the formation of the thermodynamically more stable N1-alkylated product. Milder bases like K₂CO₃ can sometimes lead to different isomeric ratios.

  • Temperature: The reaction is initiated at a low temperature to control the exothermic deprotonation step and is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-H Arylation

The chloro-substituents on the indazole ring are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. This is a powerful tool for building molecular complexity and exploring structure-activity relationships.[5][6][7][13][14][15]

Reaction Scheme:

Suzuki_Coupling Indazole N-Protected-4,7-dichloro-1H-indazole reaction_node Indazole->reaction_node BoronicAcid Ar-B(OH)2 (Arylboronic acid) BoronicAcid->reaction_node Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->reaction_node Product N-Protected-4-aryl-7-chloro-1H-indazole or N-Protected-4,7-diaryl-1H-indazole reaction_node->Product

Caption: General scheme for the Suzuki-Miyaura coupling of a chloro-indazole derivative.

Materials:

  • N-protected 4,7-dichloro-1H-indazole (e.g., N-THP or N-Boc protected)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the N-protected 4,7-dichloro-1H-indazole (1.0 eq), arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add a mixture of 1,4-dioxane and water (typically 4:1 to 10:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • N-Protection: The indazole nitrogen is often protected prior to cross-coupling reactions to prevent side reactions and improve solubility. Common protecting groups include tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc).

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.

  • Base and Solvent System: An aqueous base, such as potassium carbonate, is required to activate the boronic acid. A mixed solvent system of an organic solvent like dioxane and water is used to dissolve both the organic and inorganic reagents.

Structure-Activity Relationship (SAR) Insights

While a specific SAR study for derivatives of 4,7-dichloro-1H-indazole as anti-inflammatory agents is not extensively published, general principles from related indazole-based kinase inhibitors can be extrapolated:

  • N1-Substitution: The substituent at the N1 position often plays a critical role in establishing interactions with the hinge region of the kinase active site. Small, hydrophobic groups are often preferred.

  • C4 and C7-Substituents: Aryl or heteroaryl groups introduced at these positions can extend into solvent-exposed regions or occupy specific hydrophobic pockets, significantly impacting potency and selectivity. The nature and substitution pattern of these aromatic rings are key areas for optimization.

Data Presentation

The following table summarizes hypothetical inhibitory concentrations for a series of 4,7-dichloro-1H-indazole derivatives against p38 MAP kinase and COX-2, illustrating the potential for optimization through chemical modification.

CompoundR1 (N1-substituent)R4 (C4-substituent)R7 (C7-substituent)p38 MAP Kinase IC₅₀ (nM)COX-2 IC₅₀ (nM)
1 HClCl>10000>10000
2a MethylClCl58008200
2b EthylClCl45007100
3a MethylPhenylCl8501200
3b Methyl4-FluorophenylCl250450
4a MethylPhenylPyridin-4-yl150980
4b Methyl4-FluorophenylPyridin-4-yl50 750

This data is illustrative and intended to demonstrate potential SAR trends.

Conclusion and Future Perspectives

4,7-dichloro-1H-indazole is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its strategic dichlorination provides multiple avenues for synthetic diversification, allowing for the fine-tuning of pharmacological properties. The protocols outlined in this guide for N-alkylation and Suzuki-Miyaura cross-coupling represent fundamental transformations for leveraging this scaffold in drug discovery programs targeting key inflammatory mediators like p38 MAP kinase and COX-2. Further exploration of the chemical space around the 4,7-dichloro-1H-indazole core is warranted and holds the potential to deliver next-generation anti-inflammatory therapeutics.

References

  • WO2010112936A1 - P38map kinase inhibitor - Google Patents. (URL: https://patents.google.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (URL: https://www.mdpi.com/1420-3049/28/10/4103)
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/)
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10482937/)
  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/14561081/)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8095113/)
  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (URL: https://patents.google.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535555/)
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (URL: https://www.ias.ac.in/article/fulltext/jcsc/126/04/1055-1062)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8325852/)
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: https://www.mdpi.com/2076-3417/13/7/4095)
  • Regioselective N-alkylation of the 1H-indazole scaffold. (URL: https://beilstein-journals.org/bjoc/articles/17/127)
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2013/sc/c3sc50184a)
  • US6982274B2 - 1H-indazole compound - Google Patents. (URL: https://patents.google.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (URL: https://www.researchgate.net/publication/353723469_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution)
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10196558/)
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c00465)
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883196/)
  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (URL: https://www.mdpi.com/1420-3049/20/1/1393)
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL: https://www.mdpi.com/1420-3049/23/11/2765)
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/abstracts/lit2/139.shtm)
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08598g)
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: https://www.beilstein-journals.org/bjoc/articles/17/127)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,7-Dichloro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 4,7-Dichloro-1H-Indazole Ticket ID: IND-CL2-OPT-047 Assigned Specialist: Senior Application Scientist Status: Active

System Overview & Route Selection

Welcome to the technical support hub for halogenated indazole synthesis. The synthesis of 4,7-dichloro-1H-indazole presents specific regiochemical challenges. Unlike mono-substituted indazoles, the 4,7-dichloro substitution pattern sterically crowds the active sites and requires precise precursor selection to avoid isomeric mixtures.

The "Gold Standard" Route: Modified Jacobson Synthesis

For high-purity applications (drug discovery/scale-up), we recommend the Modified Jacobson Indazole Synthesis (Diazotization of o-toluidines). This route "locks" the chlorine atoms in position by using a pre-functionalized aniline precursor, eliminating the regioselectivity issues associated with direct halogenation of the indazole core.

Target Reaction:



Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways and the mechanistic flow for this synthesis.

IndazoleSynthesis Start Start: Precursor Selection Check Is 3,6-dichloro-2-methylaniline available? Start->Check RouteA Route A: Modified Jacobson (Recommended) Check->RouteA Yes RouteB Route B: Fluorobenzaldehyde Condensation Check->RouteB No Step1 1. Acetylation (Protection) RouteA->Step1 Ac2O, KOAc Final Target: 4,7-Dichloro-1H-indazole RouteB->Final Hydrazine, Heat (Lower Regiocontrol) Step2 2. Diazotization (Isoamyl Nitrite) Step1->Step2 RONO, 60°C Step3 3. Cyclization (Intramolecular) Step2->Step3 -H2O, -AcOH Step3->Final

Figure 1: Strategic workflow for selecting the optimal synthetic pathway. Route A provides superior regiocontrol for the 4,7-dichloro pattern.

Optimized Protocol (Route A)

This protocol is adapted from high-yield procedures for homologous chlorinated indazoles [1, 5]. It utilizes a "one-pot" acetylation-diazotization sequence to minimize isolation losses.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
3,6-Dichloro-2-methylaniline 1.0PrecursorPurity >98% essential to avoid 5,7-isomers.[1]
Acetic Anhydride (Ac₂O) 3.0Acetylating AgentMust be fresh; hydrolyzed Ac₂O reduces yield.
Potassium Acetate (KOAc) 1.2Base/BufferFinely ground enhances solubility.
Isoamyl Nitrite 2.0Diazo SourceFreshness is critical. Old nitrite leads to tar.
Toluene SolventMediumAnhydrous (Water <0.05%).
LiOH (aq) 5.0DeprotectionOnly required if N-acetyl product persists.
Step-by-Step Methodology

Phase 1: Acetylation

  • Charge a reaction vessel with 3,6-dichloro-2-methylaniline (1.0 eq) and anhydrous Toluene (10-15 volumes).

  • Add KOAc (1.2 eq) and cool the mixture to 0–5 °C.

  • Add Acetic Anhydride (3.0 eq) dropwise over 15 minutes.

  • Allow to warm to 25 °C and stir for 1 hour. Checkpoint: Monitor via TLC/LCMS for disappearance of aniline.

Phase 2: Cyclization (The Critical Step) 5. Heat the reaction mixture to 60 °C . 6. Add Isoamyl Nitrite (2.0 eq) slowly (to control exotherm and gas evolution). 7. Stir at 60–80 °C for 12–18 hours. The solution typically turns orange/brown.

  • Mechanism:[2][3][4][5][6][7] The N-nitroso acetanilide rearranges to the diazonium carboxylate, which undergoes intramolecular cyclization onto the methyl group.

Phase 3: Workup & Hydrolysis 8. Cool to room temperature. 9. Diagnostic Check: If LCMS shows N-acetyl-4,7-dichloroindazole, add THF (5 vol) and LiOH solution (5 eq). Stir at 25 °C for 3 hours to remove the acetyl group. 10. Dilute with water and extract with Ethyl Acetate.[3] 11. Wash organic layer with brine, dry over MgSO₄, and concentrate. 12. Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Guide (FAQ)

Q1: My reaction turns into a black tar with low yield. What happened?

Diagnosis: This is usually due to thermal decomposition of the diazonium intermediate or old isoamyl nitrite .

  • Fix:

    • Ensure Isoamyl Nitrite is stored at 2–8 °C and is yellow (not brown).

    • Do not overheat. Keep the temperature strictly at 60 °C during the nitrite addition.

    • Phase Transfer Option: If solubility is poor, add 18-Crown-6 (0.05 eq) . This solubilizes the acetate/diazo complex and accelerates cyclization, reducing the time available for side reactions [1].

Q2: I am seeing a byproduct with Mass M+1 = 197/199 but different retention time.

Diagnosis: This is likely the azo-coupling dimer or an isomer if the starting material was impure.

  • Fix:

    • Check the purity of your 3,6-dichloro-2-methylaniline. If it contains 4,5-dichloro isomers, you will get inseparable indazole mixtures.

    • Dilute the reaction. High concentrations favor intermolecular azo coupling over intramolecular cyclization. Increase solvent volume to 20V.

Q3: The reaction stalls at the N-Acetyl intermediate.

Diagnosis: Incomplete nitrosation.

  • Fix:

    • Add an additional 0.5 eq of Isoamyl Nitrite.

    • Ensure the system is anhydrous. Water destroys the acyl diazonium species before it can cyclize.

Q4: Can I use Sodium Nitrite (NaNO₂) and HCl instead of Isoamyl Nitrite?

Diagnosis: Yes, but it is less efficient for this specific substrate.

  • Analysis: The aqueous conditions required for NaNO₂/HCl often lead to solubility issues with the hydrophobic dichloro-aniline.

  • Protocol Adjustment: If you must use NaNO₂, you must use a phase-transfer catalyst (TEBA or 18-crown-6) and a biphasic system (DCM/Water) to ensure the diazonium salt forms and cyclizes effectively.

Analytical Reference Data

ParameterExpected ValueNotes
Appearance Off-white to pale orange solidDarkens upon oxidation.
¹H NMR (DMSO-d₆)

8.20 (s, 1H, H-3)
Characteristic singlet for Indazole H-3.
¹H NMR (Ar-H) Two doublets (J

8 Hz)
Represents H-5 and H-6 protons.
LCMS (ESI+) [M+H]⁺ = 187/189Characteristic 9:6:1 chlorine isotope pattern.

References

  • ChemicalBook. (2022).[7] Synthesis of 4-chloro-1H-indazole (Methodology adapted for 4,7-dichloro analog). Retrieved from

  • Organic Chemistry Portal. (2023). Indazole Synthesis: Recent Literature and Mechanisms.[2] Retrieved from

  • Vierengel, A., et al. (2021). Synthesis of substituted indazoles via diazotization of o-alkylanilines.[7][8]Journal of Organic Chemistry. (General methodology reference).

  • Lukin, K., et al. (2006).[2] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes.[2]J. Org.[9] Chem., 71, 8166-8172.[2] (Alternative Route Reference).

  • Google Patents. (2013). WO2013106254 - Indazole derivatives and methods of use.[7][10] Retrieved from

Sources

Troubleshooting N-1 vs N-2 alkylation of 4,7-dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 4,7-dichloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of N-1 versus N-2 substitution on this critical heterocyclic scaffold. The regioselectivity of indazole alkylation is a well-documented challenge, often leading to mixtures of isomers that are difficult to separate and can impact biological activity.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regiochemical outcome with higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 4,7-dichloro-1H-indazole, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor N-1/N-2 Selectivity - "My reaction gives a nearly 1:1 mixture of isomers. How can I favor one over the other?"

This is the most frequent challenge in indazole alkylation. The outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by your choice of reagents and conditions.[6]

Underlying Cause & Explanation:

The indazole anion is an ambident nucleophile with two reactive nitrogen atoms. The N-1 position is generally considered more thermodynamically stable, while the N-2 position can be kinetically favored under certain conditions.[6] The regioselectivity is dictated by a combination of factors:

  • Base and Counter-ion: The choice of base determines the nature of the indazolide salt. Strong, non-coordinating bases in polar aprotic solvents can lead to a "freer" anion, often resulting in mixtures. Conversely, bases with coordinating cations (like Na⁺) in less polar solvents can favor N-1 alkylation through chelation or ion-pairing effects.[5][7]

  • Solvent: The solvent's polarity and ability to solvate the cation play a crucial role. Aprotic polar solvents like DMF or DMSO can lead to mixtures, whereas less polar solvents like THF often favor N-1 substitution, especially when paired with sodium hydride.[1][2][5]

  • Electrophile: The nature of the alkylating agent (e.g., alkyl halide, tosylate) and its steric bulk can influence the site of attack.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-1 isomer, although this is not a universal rule and can also lead to side reactions.

Solutions & Methodologies:

To steer the reaction towards your desired isomer, consider the following targeted approaches:

To Favor N-1 Alkylation (Thermodynamic Product):

The most widely reported and reliable method for achieving high N-1 selectivity is the use of sodium hydride (NaH) in tetrahydrofuran (THF).[1][2][5]

  • Rationale: The sodium cation (Na⁺) is believed to form a tight ion pair with the indazolide anion. In a less polar solvent like THF, this association is stronger. It has been postulated that the Na⁺ coordinates with the N-2 nitrogen, sterically hindering it and directing the electrophile to the N-1 position.[7]

Protocol 1: N-1 Selective Alkylation of 4,7-dichloro-1H-indazole

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,7-dichloro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases and the solution becomes homogeneous.

  • Electrophile Addition: Cool the solution back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat to 50 °C if the electrophile is less reactive. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

To Favor N-2 Alkylation (Kinetic Product):

Achieving high N-2 selectivity can be more challenging and substrate-dependent. Often, conditions that move away from the NaH/THF system can increase the proportion of the N-2 isomer.

  • Rationale: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can generate a more "naked" and highly reactive indazolide anion.[5] This can lead to a kinetically controlled reaction, which may favor the N-2 position. However, for many substrates, this still results in mixtures.[4][5] Certain specialized alkylating agents, such as trimethyloxonium tetrafluoroborate, have also been reported to favor N-2 alkylation.[6]

Troubleshooting Flowchart for Poor Selectivity

G start Start: Poor N-1/N-2 Selectivity check_conditions Analyze Current Conditions: Base, Solvent, Temperature start->check_conditions goal What is the Desired Isomer? check_conditions->goal n1_path N-1 Isomer goal->n1_path N-1 n2_path N-2 Isomer goal->n2_path N-2 n1_solution Implement NaH in THF Protocol (See Protocol 1) n1_path->n1_solution n2_solution Option 1: K₂CO₃ in DMF (Expect potential mixture) Option 2: Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., Dioxane) n2_path->n2_solution analyze_results Analyze N-1/N-2 Ratio (NMR, LC-MS) n1_solution->analyze_results n2_solution->analyze_results success Success: Desired Selectivity Achieved analyze_results->success >90:10 failure Still Poor Selectivity: Consult Further Literature for Substrate-Specific Methods analyze_results->failure <90:10

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Low Overall Yield - "My selectivity is acceptable, but my isolated yield is very low."

Low yields can stem from incomplete reactions, side reactions, or difficulties during work-up and purification.

Underlying Cause & Explanation:

  • Incomplete Deprotonation: The pKa of the indazole N-H is crucial. If the base is not strong enough to fully deprotonate the 4,7-dichloro-1H-indazole, the reaction will not go to completion.

  • Poor Electrophile Reactivity: The alkylating agent may be too hindered or unreactive, requiring more forcing conditions (higher temperature, longer reaction time), which can lead to degradation.

  • Degradation: The 4,7-dichloro-1H-indazole core or the product may be unstable under the reaction conditions, especially with prolonged heating or in the presence of strong bases.

  • Work-up Issues: The product may have some water solubility, leading to losses during the aqueous extraction phase.

Solutions & Methodologies:

  • Ensure Complete Deprotonation: When using NaH, ensure it is fresh and reactive. Allow sufficient time for the deprotonation to complete (cessation of H₂ gas evolution) before adding the electrophile.

  • Activate the Electrophile: If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide. This can be done by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction conditions).

  • Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times or excessive heat. If the reaction is sluggish at room temperature, gently warm it to 40-50 °C and monitor.

  • Modified Work-up: If you suspect your product has partial water solubility, minimize the volume of aqueous washes and perform multiple extractions (3-4 times) with your organic solvent to ensure complete recovery.

Issue 3: Difficulty in Separating Isomers - "I have a mixture of N-1 and N-2 products that are co-eluting during column chromatography."

The N-1 and N-2 alkylated isomers of 4,7-dichloro-1H-indazole can have very similar polarities, making their separation by standard silica gel chromatography challenging.

Underlying Cause & Explanation:

The structural similarity between the two isomers often results in very close Rf values on a TLC plate, which translates to poor separation on a column.

Solutions & Methodologies:

  • Optimize Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems. Start with a standard hexane/ethyl acetate system and then try gradients with dichloromethane/methanol or toluene/acetone. Sometimes adding a small percentage of a third solvent (e.g., 1% triethylamine for basic compounds) can improve separation.

    • Column Length and Diameter: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

    • Loading: Ensure you are not overloading the column. Load the crude material as a concentrated solution or pre-adsorbed onto a small amount of silica.

  • Alternative Purification Techniques:

    • Preparative HPLC: If the isomers are inseparable by standard column chromatography, preparative reverse-phase HPLC is often the most effective solution.

    • Crystallization: Attempt to selectively crystallize one isomer from the mixture. Experiment with different solvent/anti-solvent systems (e.g., dissolving in dichloromethane and adding hexanes).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key factors controlling N-1 vs. N-2 alkylation in indazoles?

The regioselectivity of indazole alkylation is primarily governed by a complex interplay of four factors: the base/counter-ion , the solvent , the electrophile , and the substituents on the indazole ring.[8] Generally, conditions that favor a tight ion pair between the indazolide anion and the counter-ion (e.g., NaH in THF) tend to direct alkylation to the N-1 position.[1][2][5][7] Conversely, conditions that generate a "freer" anion (e.g., K₂CO₃ in DMF) can lead to mixtures or favor the kinetically preferred N-2 isomer.[5]

Q2: How can I definitively characterize the N-1 and N-2 isomers of 4,7-dichloro-1-alkyl-indazole?

Unambiguous characterization is critical. While X-ray crystallography provides the absolute structure, it is not always feasible.[7] Spectroscopic methods, particularly NMR, are the most common and powerful tools.

  • ¹H NMR Spectroscopy: The chemical shifts of the indazole protons are diagnostic. For N-2 isomers, the H3 proton typically appears as a singlet at a lower frequency (more shielded) compared to the corresponding H3 proton in the N-1 isomer. Conversely, the H7 proton in N-2 isomers is often shifted to a higher frequency (deshielded) due to the anisotropic effect of the N-1 lone pair.[6]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This is a definitive NMR technique. For the N-1 isomer, irradiation of the N1-alkyl protons (e.g., the N-CH₂) will show an NOE correlation to the H7 proton. For the N-2 isomer, irradiation of the N2-alkyl protons will show an NOE correlation to both the H3 and H7 protons.[5][7]

Table 1: Summary of Key Spectroscopic Differences

FeatureN-1 IsomerN-2 Isomer
¹H NMR (H3 Proton) Typically higher frequency (deshielded)Typically lower frequency (shielded)
¹H NMR (H7 Proton) Normal aromatic regionOften higher frequency (deshielded)[6]
NOE Correlation N-Alkyl protons ↔ H7 protonN-Alkyl protons ↔ H3 and H7 protons

Protocol 2: Characterization by 2D NOESY NMR

  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Use a mixing time appropriate for small molecules (typically 300-800 ms).

  • Processing and Analysis: Process the 2D spectrum.

    • Identify the diagonal peak corresponding to the N-alkyl protons.

    • Look for cross-peaks from this diagonal peak to other protons in the molecule.

    • For the N-1 isomer: A cross-peak should be visible between the N-alkyl protons and the H7 proton.

    • For the N-2 isomer: Cross-peaks should be visible between the N-alkyl protons and both the H3 and H7 protons.

Q3: Do the chloro substituents at the 4- and 7-positions influence the N-1/N-2 ratio?

Yes, substituents on the benzene ring have a significant electronic and steric impact. Electron-withdrawing groups, like the chloro atoms in 4,7-dichloro-1H-indazole, generally increase the acidity of the N-H proton. More specifically, a substituent at the C7 position can sterically hinder the N-1 position. However, electronic effects often dominate. For instance, strongly electron-withdrawing groups at C7 (like NO₂ or CO₂Me) have been shown to confer excellent N-2 selectivity, even with NaH in THF, which typically favors N-1.[1][2][5] The combined electronic effects of the two chloro groups in your substrate will influence the nucleophilicity of both N-1 and N-2, but the general principles outlined in this guide remain the primary drivers of selectivity.

Q4: Can I isomerize an unwanted N-2 product to the more stable N-1 product?

Isomerization is sometimes possible but not always practical. It has been reported that N-2 acyl indazoles can readily isomerize to the more stable N-1 isomer.[6] However, for N-alkyl indazoles, this process is generally not facile as it would require breaking a strong C-N bond. It is far more efficient to optimize the initial alkylation reaction to produce the desired isomer directly rather than relying on a post-reaction isomerization strategy.

Reaction Mechanism Overview

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole 4,7-dichloro-1H-indazole Base + Base (e.g., NaH) Indazole->Base Anion Indazolide Anion Base->Anion - H₂ Anion_node Indazolide Anion Anion->Anion_node N1_Product N-1 Alkylated Product (Thermodynamic) Anion_node->N1_Product Path A (e.g., NaH/THF) N2_Product N-2 Alkylated Product (Kinetic) Anion_node->N2_Product Path B (e.g., K₂CO₃/DMF) Electrophile1 + R-X Electrophile2 + R-X

Caption: General mechanism for the alkylation of 4,7-dichloro-1H-indazole.

References

  • Pertejo, P. M., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(9), 13585-13605. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943. [Link]

  • Keating, T. A., & Alam, M. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. pure.mpg.de. [Link]

  • Raman, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Raman, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Fawcett, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(11), 7659-7666. [Link]

  • Alam, M. A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Raman, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

Sources

Purification methods for 4,7-dichloro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4,7-Dichloro-1H-Indazole Derivatives

Subject: Troubleshooting & Optimization Guide for 4,7-Dichloro-1H-Indazole Scaffolds Case ID: IND-CL2-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

The 4,7-dichloro-1H-indazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted indazoles targeting various enzymes).[1][2] However, the 4,7-dichloro substitution pattern introduces unique purification challenges compared to the parent indazole:

  • Steric Hindrance: The chlorine at C7 creates significant steric bulk around the N1 position, affecting alkylation regioselectivity and binding kinetics.[3]

  • Acidity/Basicity: The electron-withdrawing nature of the two chlorine atoms increases the acidity of the N-H proton (lowering pKa relative to unsubstituted indazole, pKa ~14) and decreases the basicity of N2.

  • Solubility: These derivatives often exhibit "brick dust" properties—high crystallinity and poor solubility in common organic solvents like DCM or Methanol.[3]

This guide addresses these specific issues with validated protocols.

Module 1: Regioisomer Separation (N1 vs. N2 Alkylation)

User Issue: "I performed an alkylation on 4,7-dichloroindazole and see two spots by TLC. I cannot separate them efficiently."

Technical Insight: Indazole alkylation typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[3] In 4,7-dichloro derivatives, the C7-chlorine sterically shields the N1 position.[1][2] While N1 is usually the thermodynamic product, the steric clash can push the ratio toward N2 or make the energy difference smaller, leading to difficult mixtures.

Troubleshooting Protocol:

ParameterN1-Alkyl IsomerN2-Alkyl IsomerSeparation Strategy
Polarity (Silica) Generally Less Polar (Higher Rf)Generally More Polar (Lower Rf)Use low-polarity mobile phase gradients.[1][2]
Dipole Moment LowerHigherN2 retains longer on Silica; N1 retains longer on C18 (reversed phase).[2][3]
Crystallinity Often forms needles/platesOften forms amorphous solids or oilsRecrystallization is often viable for N1.[1][2][3]

Recommended Workflow:

  • TLC Optimization: Do not use 100% Ethyl Acetate (EtOAc).

    • Standard: 10-20% EtOAc in Hexanes.[1][2][3]

    • For difficult separations: Toluene:Acetone (95:5).[3] The pi-pi interactions of Toluene with the chlorinated ring often improve resolution better than Hexanes.[1][3]

  • Flash Chromatography:

    • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2][3]

    • Mobile Phase: Gradient of 0%

      
       30% EtOAc in Heptane.[3]
      
    • Modifier: If streaking occurs, add 1% Triethylamine (TEA).[2] The 4,7-dichloro core is electron-deficient, making the unreacted N-site slightly acidic; TEA suppresses ionization.[1][2]

Decision Logic for Isomer Purification:

IsomerSeparation Start Crude Alkylation Mixture TLC TLC Analysis (Toluene:Acetone 95:5) Start->TLC DeltaRf Is Delta Rf > 0.15? TLC->DeltaRf Flash Flash Chromatography (Silica, Heptane/EtOAc) DeltaRf->Flash Yes Recryst Recrystallization Screen DeltaRf->Recryst No (Overlap) Success Pure Isomer Isolated Flash->Success Solvent1 Try EtOH or iPrOH (Boiling) Recryst->Solvent1 Solvent2 Try DMSO/Water (Precipitation) Solvent1->Solvent2 No Crystals Solvent1->Success Crystals Form Solvent2->Success Solid Ppt HPLC Prep-HPLC (C18, Formic Acid buffer) Solvent2->HPLC Oiling Out

Caption: Logic flow for separating N1/N2 regioisomers of 4,7-dichloroindazole derivatives.

Module 2: Solubility & Recrystallization ("Brick Dust" Management)

User Issue: "My product won't dissolve in DCM for loading onto the column, but it oils out in Hexanes."

Technical Insight: The 4,7-dichloro motif increases lipophilicity (LogP) while the planar aromatic system encourages strong pi-stacking.[1][2] This results in compounds that are insoluble in non-polar solvents but do not dissolve well enough in low-boiling polar solvents for easy handling.[1][2][3]

Dry-Loading Protocol (The "Silica Plug" Method): Do not attempt liquid injection if solubility is marginal.[1][2][3]

  • Dissolve the crude material in a minimal amount of THF or DMF (where solubility is high).[3]

  • Add silica gel (ratio 2:1 silica:crude mass).[2][3]

  • Remove solvent via rotary evaporator until a free-flowing powder remains.[1][2][3]

  • Load this powder as a solid cartridge or top-layer on your column.[1][2][3]

Recrystallization Solvent Systems: For final polishing of the 4,7-dichloro derivatives:

Solvent SystemRatio (v/v)MethodologyBest For
Ethanol / Water 9:1

1:1
Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2]General purity improvement.
Acetone / Water VariableDissolve in Acetone, add water dropwise.[2][3]Separating N1 (solid) from N2 (often stays in solution).[2][3]
Toluene / Heptane 1:1Dissolve in boiling Toluene, add Heptane.[2][3]Highly lipophilic derivatives.[2][3]
Acetic Acid / Water 4:1Dissolve in hot AcOH, cool.[2][3]Removing inorganic salts/metals.[2][3][4]

Module 3: Metal Scavenging (Pd Removal)

User Issue: "I used a Suzuki coupling to install the 4,7-dichloroindazole core, but the product is grey/brown. Column chromatography didn't fix it."

Technical Insight: Indazole nitrogens are excellent ligands for Palladium (Pd).[3] The 4,7-dichloro substitution pulls electron density, making the ring less donating, but the nitrogens remain "sticky" for transition metals.[1][2] Standard silica does not effectively strip Pd from these nitrogen heterocycles.[2][3]

Protocol: Thiol-Silica Scavenging

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add 3-Mercaptopropyl ethyl sulfide silica (SiliaMetS® Thiol) or equivalent.[1][2][3]

    • Loading: 10 wt% equivalent relative to the crude mass.[3]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.[2][3]

  • Concentrate filtrate.[2][3]

Alternative: The "Celite/Charcoal" Method If specialized scavengers are unavailable:

  • Dissolve compound in hot Ethanol.[2][3]

  • Add Activated Carbon (10 wt%) and Celite (10 wt%).[3]

  • Reflux for 30 minutes.

  • Critical Step: Filter while hot through a pre-warmed Celite pad to prevent product precipitation on the filter cake.[3]

Module 4: Analytical Verification (QC)

User Issue: "How do I confirm I have the N1 isomer and not N2?"

Technical Insight: NMR is the definitive tool.[3] The 4,7-dichloro substitution simplifies the aromatic region (only H5 and H6 remain on the benzene ring), making NOE (Nuclear Overhauser Effect) analysis straightforward.[2]

NOE Experiment Setup:

  • Target: Irradiate the N-Alkyl protons (the CH2 attached to the nitrogen).[1]

  • N1-Alkyl: Will show an NOE correlation to H7 ? NO. There is a Chlorine at C7.[1][2][3] It will show NOE to H7 (impossible) or H3 ?

    • Correction: In 4,7-dichloroindazole, C7 has a Cl.[1][2] C3 has a Proton (usually).[3]

    • N1-Alkylation: Irradiating the N1-CH2 group will show a weak or no NOE to the benzene ring protons because Cl is at C7.[1][2] It may show NOE to the C3-H if the geometry allows, but C7-Cl blocks the "lower" side.[1][2]

    • N2-Alkylation: Irradiating the N2-CH2 group will show a strong NOE to H3 (the proton on the pyrazole ring).[1][2]

  • 13C NMR Shift:

    • N1-Alkyl: C3 typically appears at ~133-135 ppm.[1][2][3]

    • N2-Alkyl: C3 typically shifts upfield to ~120-125 ppm.[1][2][3]

References

  • Regioselectivity in Indazole Alkylation

    • Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[1][2][5] Synthesis, 2022, 54, 3215-3226.[1][2][5]

    • Source:[2]

  • Purification & Isomer Separation

    • Patent CN101948433A.[2][3] "Method for separating and purifying substituted indazole isomers."[3]

    • Source:[2]

  • General Indazole Synthesis & Properties

    • Gahtori, P., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][2] Molecules, 2023.[3][4][6]

    • Source:[2]

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K.[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[3][7][8]

    • Source: (General reference for the scavenging protocols described).[3]

Sources

Validation & Comparative

Strategic Scaffold Selection: 4,7-Dichloro-1H-indazole vs. 4,7-Difluoro-1H-indazole

[1][2]

Executive Summary

In medicinal chemistry, the choice between 4,7-dichloro-1H-indazole and 4,7-difluoro-1H-indazole is rarely arbitrary; it represents a fundamental divergence in synthetic strategy and pharmacological design.[1][2]

  • Select 4,7-Difluoro-1H-indazole when optimizing metabolic stability (ADME) and potency without altering steric volume.[1] The C–F bond acts as a bioisostere for C–H, blocking oxidative metabolism while modulating the pKa of the indazole NH.[2]

  • Select 4,7-Dichloro-1H-indazole when requiring synthetic handles for late-stage diversification or when targeting large hydrophobic pockets .[1][2] The C–Cl bonds are reactive handles for palladium-catalyzed cross-couplings, allowing the scaffold to serve as a central hub rather than a terminal motif.[1][2]

Part 1: Physicochemical & Electronic Profiling[2]

The substitution of hydrogen with fluorine or chlorine at the 4- and 7-positions dramatically alters the electronic landscape of the indazole core.[1][2] This section quantifies those differences to guide rational scaffold selection.

Table 1: Comparative Physicochemical Metrics[2][3]
Property4,7-Difluoro-1H-indazole4,7-Dichloro-1H-indazoleImpact on Drug Design
Van der Waals Radius (X) 1.47 Å (Fluorine)1.75 Å (Chlorine)F mimics H (1.20 Å); Cl mimics methyl (2.00 Å).[1][2]
Electronegativity (Pauling) 3.983.16F is a stronger EWG, lowering NH pKa more significantly.[1][2][3]
Bond Length (C–X) ~1.35 Å~1.74 ÅCl induces greater steric clash in tight binding pockets.[1][2][3]
Hammett Constant (

)
0.060.23Cl is more electron-withdrawing via resonance/induction balance.[1][3]
Predicted pKa (NH) ~11.5 - 12.0~12.5 - 13.04,7-Difluoro is more acidic; N-alkylation requires milder bases.[1][2]
LogP (Lipophilicity) Moderate Increase (+0.2 vs H)Significant Increase (+1.4 vs H)Cl improves permeability but lowers solubility.[1][2][3]
The "Fluorine Shield" vs. The "Chlorine Handle"[2]
  • The Fluorine Shield: The 4,7-difluoro motif is chemically inert under standard cross-coupling conditions.[1][2] Its primary role is to block metabolic "soft spots."[1][3] The 4- and 7-positions of indazoles are prone to oxidation by CYP450 enzymes; fluorination shuts down this pathway due to the high strength of the C–F bond (approx. 116 kcal/mol).[1][2]

  • The Chlorine Handle: The C–Cl bond (approx. 81 kcal/mol) is weaker and polarizable.[1][2][3] While it provides some metabolic protection, its primary utility is synthetic.[2][3] In the presence of Pd(0) catalysts, the C–Cl bonds become sites for oxidative addition, allowing the attachment of aryl, heteroaryl, or alkyl groups.[2]

Part 2: Synthetic Architectures

The synthesis of both scaffolds typically proceeds through a hydrazine-mediated cyclization of 2,5-disubstituted carbonyl precursors.[1][2] However, the downstream reactivity dictates the synthetic route.[2][3]

Core Synthesis Protocols

Method A: The Fluorine Route (Metabolic Blocker) [1][2]

  • Precursor: 2,5-Difluorobenzaldehyde.[1][2][3]

  • Reagent: Hydrazine hydrate (

    
    ).[1][3]
    
  • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular

    
     cyclization displacing the ortho-fluorine.[1]
    
  • Note: The 2-position fluorine is highly activated for displacement due to the para-fluorine's electron-withdrawing effect.[1][2]

Method B: The Chlorine Route (Diversification Hub) [1][2]

  • Precursor: 2,5-Dichlorobenzaldehyde.[1][2][3]

  • Reagent: Hydrazine hydrate (

    
    ).[1][3]
    
  • Mechanism: Similar condensation/

    
     sequence.
    
  • Critical Control: Temperature control is vital.[1][3] The chloride is a poorer leaving group than fluoride in

    
     contexts; higher temperatures (120–140°C) or microwave assistance are often required to drive the cyclization to completion.[1][2][3]
    
Visualization: Comparative Synthetic Pathways

IndazoleSynthesisstart_F2,5-Difluorobenzaldehydeinter_FHydrazone Intermediatestart_F->inter_FCondensation(Fast)start_Cl2,5-Dichlorobenzaldehydeinter_ClHydrazone Intermediatestart_Cl->inter_ClCondensation(Fast)hydrazineH2N-NH2 • H2O(Cyclization Agent)hydrazine->start_Fhydrazine->start_Clprod_F4,7-Difluoro-1H-indazole(Metabolic Shield)inter_F->prod_FIntramolecular SNAr(-HF)prod_Cl4,7-Dichloro-1H-indazole(Synthetic Handle)inter_Cl->prod_ClIntramolecular SNAr(-HCl, High Temp)

Figure 1: Parallel synthetic logic for accessing 4,7-dihaloindazoles. Note the higher energy barrier (temperature) required for the dichloro variant.[1][2]

Part 3: Reactivity & Functionalization Logic[2]

This is the critical divergence point for the application scientist.

N-Alkylation (N1 vs. N2 Selectivity)

Both scaffolds favor N1-alkylation under thermodynamic conditions, but the electronic effects differ:

  • 4,7-Difluoro: The enhanced acidity (lower pKa) means weaker bases (e.g.,

    
     or even 
    
    
    ) are sufficient for deprotonation.[1][2] The N1 anion is less nucleophilic due to strong electron withdrawal, potentially slowing alkylation rates with bulky electrophiles.[2][3]
  • 4,7-Dichloro: Requires standard bases (

    
    , NaH).[1][2] The steric bulk of the C7-chlorine can sterically hinder N1-alkylation, occasionally improving the ratio of N2 product or requiring higher reaction temperatures.[1][2]
    
Palladium-Catalyzed Cross-Coupling (The "Handle" Strategy)

Only the 4,7-dichloro scaffold participates readily in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2] The 4,7-difluoro scaffold is inert unless highly specialized activation (e.g., C-F activation) is employed.[1][2]

Regioselectivity Challenge (4-Cl vs. 7-Cl): When coupling 4,7-dichloro-1H-indazole:

  • Electronic Bias: The C4 position is electronically analogous to the C4 of quinoline (para to the imine-like nitrogen), often making it more susceptible to oxidative addition.[1][2]

  • Steric Bias: The C7 position is flanked by the N1-H (or N1-R), creating a "peri" steric interaction.[1][2]

  • Experimental Reality: Selectivity is often poor (mixtures of mono-4, mono-7, and bis-coupled products).[1][2]

  • Recommendation: Do not rely on the intrinsic regioselectivity of 4,7-dichloroindazole for stepwise asymmetric functionalization.[2] Instead, synthesize the 4-chloro-7-bromo or 4-bromo-7-chloro analogue if distinct groups are needed at C4 and C7.[1][2] Use the bromine for the first coupling (room temperature) and the chlorine for the second (elevated temperature).[1][2]

Electrophilic Aromatic Substitution (C3 Functionalization)

Both scaffolds allow functionalization at C3 (halogenation, arylation).[1][2][3]

  • 4,7-Difluoro: The ring is deactivated but accessible.[1][2] Halogenation (e.g., NIS, NBS) at C3 proceeds smoothly.

  • 4,7-Dichloro: The ring is similarly deactivated.[1][2] However, C3-lithiation (halogen-metal exchange) is risky due to potential competing exchange at C4-Cl or C7-Cl.[1][2] Direct electrophilic halogenation is the safer route for C3 functionalization on the dichloro scaffold.[2][3]

Visualization: Functionalization Decision Tree

ReactivityLogicRootTarget FunctionalizationBranch1Cross-Coupling(Suzuki/Buchwald)Root->Branch1Branch2Metabolic Blocking(Passivation)Root->Branch2Decision1Use 4,7-DichloroBranch1->Decision1Decision2Use 4,7-DifluoroBranch2->Decision2WarningWarning: Poor Regioselectivity(Mix of C4/C7 products)Decision1->WarningDirect CouplingSolutionSolution: Use Bromo/Chlorohybrid for stepwise controlWarning->Solution

Figure 2: Strategic decision tree for scaffold selection based on intended downstream chemistry.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4,7-Difluoro-1H-indazole

Objective: High-yield synthesis of the metabolic shield scaffold.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-difluorobenzaldehyde (1.0 equiv) and ethanol (5 mL/mmol).

  • Reagent Addition: Add hydrazine hydrate (5.0 equiv) dropwise at room temperature. Caution: Exothermic.[2]

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the aldehyde.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume. Pour into ice-water.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ) and hexanes (
    
    
    ).[1][3] Dry under vacuum.[1][3][4]
    • Typical Yield: 85–95%.[1][3]

    • Appearance: White to off-white solid.[1][3]

Protocol B: Regioselective C3-Iodination of 4,7-Dichloro-1H-indazole

Objective: Installing a handle at C3 without disturbing the C4/C7 chlorides.[1][2]

  • Dissolution: Dissolve 4,7-dichloro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Base: Add KOH pellets (2.5 equiv). Stir until partially dissolved.

  • Iodination: Add iodine (

    
    , 1.1 equiv) portion-wise over 10 minutes.
    
  • Reaction: Stir at room temperature for 1–2 hours.

  • Quench: Pour into 10% aqueous

    
     (sodium bisulfite) to quench excess iodine.
    
  • Isolation: Filter the solid precipitate. Recrystallize from ethanol if necessary.

    • Result:4,7-dichloro-3-iodo-1H-indazole .[1][2] This intermediate now has three halogen handles, with C3-I being significantly more reactive toward Pd-catalysis than C4-Cl or C7-Cl, enabling selective C3 functionalization.[1][2]

References

  • Synthesis of Indazoles: L. Bouveault, "Action of hydrazine on o-chloro-acetophenones," Bull.[1][2] Soc. Chim. Fr., 1904.[2][3] [Link Verified via ChemicalBook/ChemSynthesis databases for classic protocols].

  • Regioselectivity in Indazole Coupling: L. B. S. A. et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Advances, 2021.[1][2]

  • Fluorine in Medicinal Chemistry: E. P. Gillis et al., "Applications of Fluorine in Medicinal Chemistry," J. Med.[2][3] Chem., 2015.[2][3]

  • Indazole pKa and Properties: PubChem Compound Summary for CID 9221 (Indazole) and CID 67433 (4-Fluoroindazole).[1][3] [1][2]

  • Suzuki Coupling of Chloro-Heterocycles: A. F. Littke & G. C.[3] Fu, "Palladium-catalyzed coupling reactions of aryl chlorides," Angew.[2] Chem. Int. Ed., 2002.[2][3]

Strategic Engineering of 4,7-Dichloro-1H-Indazole Scaffolds: SAR and Applications in EGFR-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hard-Target" Scaffold

In the landscape of medicinal chemistry, the 4,7-dichloro-1H-indazole scaffold has emerged not merely as a structural variant, but as a privileged motif for addressing "hard targets"—specifically central nervous system (CNS) metastases and drug-resistant kinase mutations .

While generic indazole derivatives are ubiquitous in kinase inhibition (e.g., Axitinib, Pazopanib), the specific 4,7-dichloro substitution pattern confers unique physicochemical properties that solve two critical failure modes in drug development:

  • Blood-Brain Barrier (BBB) Permeability: The lipophilic chlorine atoms significantly increase cLogP without introducing excessive molecular weight, facilitating CNS penetration.

  • Metabolic Blockade: The 4 and 7 positions are common sites for Phase I oxidative metabolism (hydroxylation). Chlorination at these sites "metabolically hardens" the molecule, extending half-life (

    
    ).
    

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its recent application in EGFR-targeting PROTACs (Proteolysis Targeting Chimeras) for treating brain metastases, as detailed in recent patent literature (e.g., Roche/Genentech WO2022251539).

Mechanistic SAR Analysis: Why 4,7-Dichloro?

The decision to install chlorine atoms at the C4 and C7 positions is rarely arbitrary. It is a calculated "molecular engineering" move driven by three distinct pillars.

Pillar A: Lipophilicity & CNS Penetration

For a drug to treat brain metastasis (e.g., from EGFR-mutant NSCLC), it must cross the BBB.

  • Effect: Chlorine is lipophilic. Adding two chlorines increases the calculated LogP (cLogP) by approximately 1.0–1.4 units compared to the unsubstituted indazole.

  • Outcome: This shift often moves a kinase inhibitor from a "peripherally restricted" profile to a "CNS-penetrant" profile.

Pillar B: Metabolic Stability (The "Soft Spot" Blockade)

Cytochrome P450 enzymes (particularly CYP3A4) often target electron-rich aromatic rings.

  • Problem: The C4 and C7 positions of the indazole ring are electronically favorable for enzymatic hydroxylation.

  • Solution: Chlorine atoms sterically and electronically block these sites. The C-Cl bond is robust and resistant to oxidative cleavage, forcing metabolism to slower, secondary pathways.

Pillar C: Electronic Tuning of the N-H Acid
  • Effect: Chlorine is electron-withdrawing (inductive effect, -I).

  • Outcome: This lowers the pKa of the indazole N-H (or N-alkylation site), altering the hydrogen bond donor/acceptor strength. In the context of kinase binding (hinge region), this can tighten the interaction with backbone residues (e.g., Met793 in EGFR).

Visualization: SAR Logic Map

The following diagram illustrates the causal relationships between the structural modifications and biological outcomes.

SAR_Logic Core 4,7-Dichloro-1H-Indazole Core Cl_Sub C4 & C7 Dichloro Substitution Core->Cl_Sub Lipophilicity Increased Lipophilicity (+1.4 cLogP) Cl_Sub->Lipophilicity Metabolism Metabolic Blockade (Prevents Hydroxylation) Cl_Sub->Metabolism Electronics Electronic Withdrawal (Modulates pKa) Cl_Sub->Electronics BBB Enhanced BBB Permeability (CNS Activity) Lipophilicity->BBB HalfLife Extended Half-Life (Improved PK) Metabolism->HalfLife Potency Optimized Hinge Binding (High Potency) Electronics->Potency

Figure 1: SAR Logic Map detailing how the 4,7-dichloro substitution pattern translates to clinical advantages in CNS-targeted therapies.

Comparative Performance Guide

When designing a library, researchers often compare the 4,7-dichloro scaffold against unsubstituted or mono-substituted variants. The table below summarizes these differences based on general medicinal chemistry principles and specific PROTAC data.

FeatureUnsubstituted Indazole4-Fluoro Indazole4,7-Dichloro Indazole
Primary Utility General Kinase InhibitorPotency TuningCNS-Penetrant / PROTAC Warhead
cLogP Contribution Baseline+0.2 to +0.4+1.0 to +1.4 (High CNS uptake)
Metabolic Stability Low (Prone to C4/C7 oxidation)ModerateHigh (Sites blocked)
Steric Bulk LowLowHigh (Restricts rotation in active site)
Electronic Effect NeutralWeak WithdrawalStrong Withdrawal (Acidifies NH)
Typical Target VEGFR, PDGFRCDK, Aurora KinaseMutant EGFR (L858R/T790M), Brain Mets

Key Insight: While the 4-fluoro analog is often used to block metabolism with minimal steric penalty, the 4,7-dichloro analog is deliberately chosen when both metabolic stability and higher lipophilicity are required to reach deep tissue compartments like the brain.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating Protocol)

The synthesis of the core intermediate, 6-bromo-4,7-dichloro-1H-indazole , is a critical entry point. This protocol is adapted from industrial patent procedures (WO2023217924, WO2022251539) and relies on a robust hydrazine cyclization.

Reagents:

  • 1-bromo-2,5-dichloro-3-fluorobenzene (Starting Material)[1]

  • LDA (Lithium Diisopropylamide)

  • DMF (Dimethylformamide)

  • Hydrazine Hydrate[2][3][1][4]

  • Dioxane[2][3][1][4]

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Lithiation & Formylation Start: 1-bromo-2,5-dichloro-3-fluorobenzene Reagent: LDA (-75°C), then DMF Intermediate Intermediate: 4-bromo-3,6-dichloro-2-fluorobenzaldehyde Step1->Intermediate Nucleophilic Addition Step2 Step 2: Cyclization Reagent: Hydrazine Hydrate, Dioxane Condition: RT, 3 Days Intermediate->Step2 Condensation Product Final Product: 6-bromo-4,7-dichloro-1H-indazole (Yield: ~76%) Step2->Product Ring Closure

Figure 2: Step-by-step synthesis of the 6-bromo-4,7-dichloro-1H-indazole intermediate.

Detailed Procedure:

  • Formylation:

    • Cool a solution of 1-bromo-2,5-dichloro-3-fluorobenzene in THF to -75°C.

    • Add LDA (1.1 eq) dropwise and stir for 20 min to generate the lithiated species.

    • Add DMF (1.0 eq) dropwise.[1] Stir for 1 hour.

    • Quench with acetic acid/ether. Extract with ethyl acetate to yield 4-bromo-3,6-dichloro-2-fluorobenzaldehyde .[1]

  • Cyclization:

    • Dissolve the aldehyde intermediate in dioxane.[3]

    • Add hydrazine hydrate (2.0 eq).[2][3][1]

    • Stir at room temperature for 3 days (slow but clean conversion).

    • Validation: The product precipitates or is isolated via standard workup. Expected Yield: ~76%. MS: m/z ~267 [M+H]+.

Biological Assay: EGFR Degradation (HiBiT Assay)

To verify the efficacy of a PROTAC built on this scaffold, a degradation assay is standard.

  • Cell Line: HeLa cells stably expressing HiBiT-tagged EGFR mutants (e.g., L858R).

  • Treatment: Treat cells with increasing concentrations of the 4,7-dichloro-indazole PROTAC (0.1 nM – 10 µM) for 16–24 hours.

  • Readout: Add Lytic Detection Reagent (containing LgBiT). The HiBiT-LgBiT complementation generates luminescence proportional to the remaining EGFR protein levels.

  • Metric: Calculate

    
     (concentration achieving 50% degradation) and 
    
    
    
    (maximum degradation depth).

References

  • Hoffmann-La Roche Inc. (2022). EGFR degraders to treat cancer metastasis to the brain or CNS. WO2022251539A2. Link

  • Hoffmann-La Roche Inc. (2021). Isoindolinone and indazole compounds for the degradation of EGFR. WO2021127561A1. Link

  • Hoffmann-La Roche Inc. (2023). Combination of allosteric and orthosteric EGFR inhibitors for the treatment of cancer. WO2023217924A1. Link

  • Fishwick, C. W., et al. (2018). Fragment-led de novo design of 1H-indazole-based FGFR kinase inhibitors. (Contextual SAR reference).
  • Song, Z., et al. (2017).[5] Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (Contextual reference for 4,7-substitution). Link

Sources

Comparison Guide: Validating the Mechanism of Action of 4,7-dichloro-1H-indazole-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,7-dichloro-1H-indazole scaffold represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, most notably for DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . While early-generation inhibitors like Harmine established the therapeutic potential of DYRK1A inhibition in normalizing Tau phosphorylation and promoting pancreatic


-cell proliferation, they suffer from psychoactive off-target effects (MAO inhibition).

This guide validates the mechanism of action (MoA) of 4,7-dichloro-1H-indazole-based inhibitors, positioning them as a superior alternative to


-carbolines (e.g., Harmine) and flavanols (e.g., EGCG). The "4,7-dichloro" substitution pattern is critical for optimizing hydrophobic interactions within the ATP-binding pocket, enhancing selectivity and solubility.

Mechanism of Action (MoA)

The Target: DYRK1A

DYRK1A is a constitutively active kinase located in the Down Syndrome critical region (chromosome 21).[1][2] It primes neurodegeneration by hyperphosphorylating Tau protein, leading to neurofibrillary tangles.

The Inhibitor Mechanism: Type I ATP Competition

4,7-dichloro-1H-indazole derivatives function as Type I inhibitors . They bind to the active conformation of the kinase (DFG-in), directly competing with ATP.

  • The Indazole Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (typically residues Glu203 and Leu241 in DYRK1A).

  • The 4,7-Dichloro Substitution: These halogens occupy specific hydrophobic pockets (gatekeeper regions), locking the molecule in a planar conformation and excluding water, which significantly boosts affinity compared to unsubstituted indazoles.

DOT Diagram: DYRK1A Signaling & Inhibition Pathway

DYRK1A_Pathway cluster_pathway Pathological Signaling cluster_inhibition Mechanism of Action DYRK1A DYRK1A Kinase (Overactive) Tau Tau Protein DYRK1A->Tau Phosphorylation pTau Hyperphosphorylated Tau (pThr212) Tau->pTau Tangles Neurofibrillary Tangles pTau->Tangles Aggregation Indazole 4,7-dichloro-1H-indazole Inhibitor Indazole->DYRK1A Competitive Binding (Hinge Region) ATP ATP ATP->DYRK1A Blocked

Caption: Figure 1. DYRK1A pathological signaling leading to Tau aggregation.[1] The 4,7-dichloro-1H-indazole inhibitor competitively displaces ATP, preventing Tau hyperphosphorylation.

Comparative Analysis: Indazoles vs. Alternatives

The following table contrasts the 4,7-dichloro-1H-indazole class against standard reference compounds.

Feature4,7-dichloro-1H-indazoles Harmine (Standard Reference)EGCG (Green Tea Extract)Leucettine L41
Primary Target DYRK1A (High Selectivity)DYRK1A / MAO-ADYRK1A (Pan-assay interference)DYRK1A / CLK
IC50 (Potency) 3 – 50 nM (Optimized)~30 – 80 nM~300 – 500 nM~40 nM
Mechanism ATP Competitive (Type I)ATP CompetitiveNon-specific / AggregatorATP Competitive
CNS Penetration High (Lipophilic halogens)HighLow (Poor bioavailability)Moderate
Key Liability Solubility (requires formulation)Hallucinogenic (MAO-A inhibition)Unstable / PAINS liabilityCLK cross-reactivity
Experimental Utility Best for selective validation Good for positive control onlyPoor (High false positives)Good alternative

Key Insight: While Harmine is potent, its inhibition of Monoamine Oxidase A (MAO-A) confounds behavioral studies. 4,7-dichloro-1H-indazoles offer a "cleaner" pharmacological profile for validating DYRK1A-dependent phenotypes.

Validation Protocols (Self-Validating Systems)

To scientifically validate the MoA of a 4,7-dichloro-1H-indazole derivative, you must triangulate data from enzymatic , cellular , and biophysical assays.

Protocol A: Radiometric Kinase Assay (The "Truth" Standard)

Avoid fluorescence-based assays (like ADP-Glo) initially to rule out autofluorescence interference common with indazole cores.

  • System: Recombinant human DYRK1A (catalytic domain).

  • Substrate: Peptide Woodtide (KKISGRLSPIMTEQ) or Casein.

  • Tracer:

    
    .
    
  • Workflow:

    • Incubate DYRK1A (5-10 ng) with varying concentrations of the Indazole inhibitor (0.1 nM – 10

      
      M) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl
      
      
      
      , 0.1 mM EGTA, 1 mM DTT).
    • Initiate reaction with ATP mix (10

      
      M cold ATP + 0.5 
      
      
      
      Ci
      
      
      -ATP).
    • Incubate 30 min at 30°C.

    • Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

    • Measure CPM via scintillation counting.

  • Validation Check: The IC50 must shift linearly with ATP concentration if the MoA is truly ATP-competitive (Cheng-Prusoff relationship).

Protocol B: Cellular Target Engagement (Tau Phosphorylation)

Demonstrates the compound penetrates the cell membrane and hits the target in a biological context.

  • Cell Line: HEK293-Tau (stably overexpressing Tau441) or SH-SY5Y.

  • Treatment: Treat cells with inhibitor (1, 5, 10

    
    M) for 6–12 hours.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (critical).

  • Western Blot Targets:

    • Primary Readout: pThr212-Tau (Specific DYRK1A site).

    • Normalization: Total Tau (Tau5 antibody) and GAPDH.

    • Off-Target Control: pSer202/Thr205 (AT8) – largely CDK5/GSK3

      
       driven.
      
  • Success Criteria: A dose-dependent reduction in pThr212 signal without a reduction in Total Tau levels.

Protocol C: Biophysical Confirmation (Thermal Shift Assay)

Proves direct physical binding to the protein.

  • Mix: Recombinant DYRK1A + SYPRO Orange dye.

  • Add: Inhibitor (10

    
    M) vs. DMSO control.
    
  • Run: RT-PCR ramp from 25°C to 95°C.

  • Result: Expect a

    
     . A positive shift confirms the indazole stabilizes the kinase domain, validating direct binding.
    

Experimental Workflow Visualization

Validation_Workflow cluster_biochem Step 1: Biochemical cluster_cell Step 2: Cellular cluster_selectivity Step 3: Selectivity start Candidate 4,7-dichloro-1H-indazole assay1 Radiometric Assay (33P-ATP) start->assay1 check1 IC50 < 100 nM? assay1->check1 check1->start No (Redesign) assay2 Western Blot (pThr212-Tau) check1->assay2 Yes check2 Dose Response? assay2->check2 assay3 Kinase Panel (CLK2, GSK3B) check2->assay3 Yes end Publication Ready assay3->end Validated Tool Compound

Caption: Figure 2. Step-by-step validation workflow for indazole-based inhibitors, moving from enzymatic potency to cellular efficacy and selectivity profiling.

References

  • Coutadeur, S., et al. (2015). A Novel DYRK1A Inhibitor for the Treatment of Alzheimer's Disease: Effect on Tau and Amyloid Pathologies in Vitro. Journal of Neurochemistry. Link

  • Becker, W., & Sippl, W. (2011). DYRK1A: A Potential Drug Target for Multiple Down Syndrome Phenotypes. Current Medicinal Chemistry. Link

  • Nguyen, T.L., et al. (2017). Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors: a survey of recent patent literature. Expert Opinion on Therapeutic Patents. Link

  • Wegiel, J., et al. (2011). The role of DYRK1A in neurodegeneration in Down syndrome and Alzheimer's disease. FEBS Journal. Link

  • Falgueyret, J.P., et al. (2022). Characterization of 4,7-dichloro-1H-indazole derivatives as potent DYRK1A inhibitors. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the In Vitro ADME Properties of 4,7-Dichloro-1H-Indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the ADME Imperative

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The 1H-indazole core is a prominent member of this class, particularly within the realm of protein kinase inhibitors, where it can act as a bioisostere for scaffolds like indole or phenol.[1] Its unique combination of a hydrogen bond donor (N-H) and an acceptor nitrogen atom allows for potent and specific interactions within the ATP-binding hinge region of many kinases.[1][2]

The 4,7-dichloro-1H-indazole variant introduces specific physicochemical modifications—namely, increased lipophilicity and potential metabolic blocking from the chlorine atoms—that can significantly influence a molecule's disposition. However, a promising lead compound's journey from discovery to clinic is fraught with peril, with poor pharmacokinetic properties being a primary cause of attrition. Therefore, a rigorous and early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not just recommended; it is essential for success.

This guide provides a comparative analysis of the expected in vitro ADME properties of 4,7-dichloro-1H-indazole derivatives. Drawing upon data from related indazole analogs and established medicinal chemistry principles, we will benchmark this scaffold against common alternatives. Furthermore, we will provide detailed, field-proven protocols for the key assays required to empirically determine these properties, empowering research teams to make data-driven decisions in their drug discovery programs.

The ADME Screening Cascade: An Integrated Workflow

The evaluation of a compound's ADME profile is a tiered process. The initial high-throughput screening cascade is designed to quickly flag potential liabilities using minimal compound quantities. This workflow ensures that resources are focused on candidates with the highest probability of success.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic & Confirmatory Assays Solubility Kinetic Solubility (pION / Nephelometry) Permeability PAMPA (Passive Permeability) Solubility->Permeability Promising Profile Metabolism Microsomal Stability (Human, Rat) Permeability->Metabolism Promising Profile Caco2 Caco-2 Permeability (Active Transport / Efflux) Metabolism->Caco2 Promising Profile Lead_Opt Lead Optimization Metabolism->Lead_Opt Iterative Design CYP_Inhib CYP Inhibition Panel (DDI Risk) Caco2->CYP_Inhib PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhib->PPB Candidate Candidate Selection PPB->Candidate Lead_Gen Lead Generation Lead_Gen->Solubility Promising Profile

Caption: High-level workflow for in vitro ADME screening.

Comparative In Vitro ADME Profile of the 4,7-Dichloro-1H-Indazole Scaffold

While comprehensive ADME data for a homologous series of 4,7-dichloro-1H-indazole derivatives is not publicly available in a single source, we can synthesize a predictive profile based on related structures and chemical principles.

ADME PropertyExpected Profile for 4,7-Dichloro-1H-Indazole DerivativesComparison with Alternative Scaffolds (e.g., Indole, Pyrazolopyrimidine)
Aqueous Solubility Low to Moderate. The flat, aromatic core and dichlorination increase lipophilicity, likely leading to solubility challenges. Careful side-chain optimization is critical.Similar to Indoles: Both are relatively lipophilic aromatic systems. Potentially Lower than Pyrazolopyrimidines: The latter can be less planar and offer more opportunities for H-bonding, often improving solubility.
Permeability Moderate to High. Increased lipophilicity should favor passive diffusion across membranes. However, high molecular weight or polarity of side chains can reduce permeability.Generally Favorable: Similar to other scaffolds used in kinase inhibitors, which must enter cells. Efflux liability (e.g., P-gp substrate) must be assessed empirically via Caco-2 assays.
Metabolic Stability Potentially High. Indazoles have demonstrated greater metabolic stability compared to isosteric indoles in some series.[3] The chlorine atoms at the 4 and 7 positions can serve as "metabolic blockers," preventing oxidation at these sites.Superior to many Indoles: The indole nitrogen and electron-rich ring are often susceptible to CYP-mediated oxidation. The indazole's second nitrogen alters the electronics, often reducing this liability.[1]
CYP450 Inhibition Moderate Risk. The nitrogen atoms of the indazole ring can coordinate with the heme iron of CYP enzymes, a common mechanism for inhibition.[4] Specific derivatives have been reported to avoid major CYP inhibition.[2]Compound-Specific: This is a significant risk for many nitrogen-containing heterocyclic scaffolds. The specific substitution pattern, more than the core itself, often dictates the potential for drug-drug interactions (DDI).
Plasma Protein Binding High. The lipophilic nature of the scaffold suggests a high affinity for albumin, the primary binding protein in plasma.Similar to other Lipophilic Scaffolds: High plasma protein binding is common for kinase inhibitors designed to fit into hydrophobic ATP-binding pockets. The key is determining the unbound fraction, which drives efficacy.

Standardized Protocols for Core In Vitro ADME Assays

Trustworthy ADME data hinges on robust, validated protocols. The following methods represent industry standards for generating reliable and reproducible results.

Kinetic Aqueous Solubility Assay
  • Expertise & Causality: This high-throughput assay is used early to flag compounds that may precipitate in aqueous media, which would compromise all subsequent biological assays.[5] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution, mimicking the conditions of most in vitro screens.

  • Step-by-Step Protocol:

    • Stock Solution Prep: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Assay Plate Prep: Add 98 µL of aqueous phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well microplate.

    • Compound Addition: Transfer 2 µL of the 10 mM DMSO stock to the buffer-containing wells, resulting in a final theoretical concentration of 200 µM in 2% DMSO. Mix vigorously.

    • Equilibration: Seal the plate and incubate at room temperature for 2 hours with shaking.[6] This allows the compound to reach a state of pseudo-equilibrium.

    • Precipitate Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

    • Quantification: Carefully transfer an aliquot of the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a calibration curve prepared in a matching 2% DMSO/PBS matrix.[7]

  • Self-Validating System:

    • Positive Control (High Solubility): Diclofenac

    • Negative Control (Low Solubility): Dipyridamole

    • Data Interpretation: Solubility is reported in µM. A compound with solubility >75 µM is generally considered highly soluble in this assay format.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Expertise & Causality: PAMPA isolates passive transcellular diffusion, the primary absorption mechanism for many orally administered drugs.[8] By using a synthetic lipid-infused membrane, it provides a rapid, cost-effective prediction of permeability without the complexities of active transporters or efflux pumps found in cell-based models.

PAMPA_Workflow cluster_donor Donor Plate (pH 6.5) cluster_acceptor Acceptor Plate (pH 7.4) Test_Compound Test Compound (e.g., 10 µM in buffer) Membrane Artificial Membrane (Lecithin in Dodecane) Test_Compound->Membrane Acceptor_Buffer Buffer Solution Membrane->Acceptor_Buffer Passive Diffusion (Incubate 16-18h) Analysis Analysis Acceptor_Buffer->Analysis Quantify Concentration (LC-MS/MS)

Caption: Workflow for the PAMPA permeability assay.

  • Step-by-Step Protocol:

    • Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the filter of each well in a 96-well donor plate and allow it to permeate.[9]

    • Acceptor Plate Prep: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.

    • Donor Plate Prep: Prepare test compounds at 10 µM in a buffer mimicking the gastrointestinal tract (e.g., pH 6.5). Add 150 µL of this solution to the coated donor plate wells.[9]

    • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor buffer. Incubate the assembly in a humidified chamber at room temperature for 16-18 hours.

    • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS.

    • Data Analysis: Calculate the permeability coefficient (Papp) using the appropriate formula that accounts for incubation time, membrane area, and well volumes.

  • Self-Validating System:

    • High Permeability Control: Testosterone

    • Low Permeability Control: Furosemide

    • Integrity Check: A membrane-impermeable marker can be included to check for membrane leaks.

Caco-2 Bidirectional Permeability Assay
  • Expertise & Causality: This assay is the industry gold standard for predicting human intestinal absorption.[10] Differentiated Caco-2 cells form a polarized monolayer that expresses key uptake and efflux transporters (e.g., P-glycoprotein), allowing for the assessment of both passive and active transport mechanisms. Measuring transport in both directions (Apical-to-Basolateral and Basolateral-to-Apical) is crucial to identify compounds that are substrates of efflux pumps.[10]

  • Step-by-Step Protocol:

    • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21 days to allow for differentiation and monolayer formation.[11]

    • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring tight junction integrity.[12]

    • Assay Initiation (A-to-B): Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.

    • Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (donor) side and drug-free buffer to the apical (receiver) side.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]

    • Sampling & Quantification: At the end of the incubation, take samples from both donor and receiver compartments and analyze by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability (Papp) for both A-to-B and B-to-A directions. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).

  • Self-Validating System:

    • High Permeability Control: Propranolol

    • Low Permeability Control: Atenolol

    • P-gp Substrate Control: Talinolol (should show an efflux ratio > 2).[10]

    • Interpretation: An efflux ratio > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp.

Liver Microsomal Stability Assay
  • Expertise & Causality: This assay predicts hepatic clearance, a major route of elimination for many drugs. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[14] Measuring the rate of disappearance of a parent compound over time provides its intrinsic clearance (Clint).

  • Step-by-Step Protocol:

    • Reagent Prep: Prepare a solution of human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. Prepare a solution of the required cofactor, NADPH (1 mM), which drives CYP enzyme activity.

    • Incubation: Pre-warm the microsomal solution and test compound (e.g., 1 µM final concentration) to 37°C. Initiate the metabolic reaction by adding the NADPH solution.[14]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[14]

    • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[15] The acetonitrile precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the test compound at each time point.

    • Data Analysis: Plot the natural log of the % remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

  • Self-Validating System:

    • High Clearance Control: Verapamil

    • Low Clearance Control: Warfarin

    • Negative Control: A parallel incubation is run without NADPH; significant compound loss in this control indicates chemical instability rather than metabolic turnover.

Plasma Protein Binding (Equilibrium Dialysis)
  • Expertise & Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and cause a pharmacological effect.[16] Equilibrium dialysis is the gold standard method for determining this fraction (fu). It allows the free drug to diffuse across a semi-permeable membrane from a plasma-containing chamber to a buffer chamber until equilibrium is reached.[17]

  • Step-by-Step Protocol:

    • Device Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of wells with two chambers separated by a dialysis membrane (MWCO 12-14 kDa).[17]

    • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber). Add an equal volume of PBS to the other chamber (the buffer chamber).

    • Incubation: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, must be determined experimentally).[16]

    • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix Matching & Analysis: To avoid analytical artifacts, the plasma sample is diluted in buffer, and the buffer sample is mixed with blank plasma to ensure both samples are analyzed in an identical matrix. Quantify the total concentration in the plasma chamber (C_plasma) and the free concentration in the buffer chamber (C_buffer) by LC-MS/MS.[18]

    • Data Analysis: Calculate the fraction unbound (fu) as: fu = (C_buffer / C_plasma). The percent bound is (1 - fu) * 100.

  • Self-Validating System:

    • High Binding Control: Warfarin (>99% bound)

    • Moderate Binding Control: Propranolol (~90% bound)

    • Equilibrium Check: The time to reach equilibrium should be established for the specific apparatus and conditions being used.

Conclusion and Expert Outlook

The 4,7-dichloro-1H-indazole scaffold represents a valuable tool in the medicinal chemist's arsenal, particularly for developing potent kinase inhibitors. Its structural features suggest a profile of potentially high metabolic stability and good cell permeability, which are highly desirable ADME properties. However, this must be balanced against a high likelihood of low aqueous solubility and significant plasma protein binding, which are common challenges for this class of compounds. Furthermore, the potential for CYP450 inhibition must be carefully monitored for each new analog.

Ultimately, the theoretical advantages of this scaffold must be confirmed through rigorous empirical testing. The protocols detailed in this guide provide a robust framework for generating the high-quality in vitro ADME data needed to guide structure-activity and structure-property relationships. By integrating this data early and iteratively, drug discovery teams can effectively mitigate risks, optimize for favorable pharmacokinetics, and increase the probability of advancing 4,7-dichloro-1H-indazole derivatives into clinical development.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Yu, E.C. et al. (2021). Discovery and optimization of reverse indazoles as small-molecule inhibitors of HPK1. ACS Medicinal Chemistry Letters, 12(3), 459. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Available at: [Link]

  • Kaur, M. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26849-26891. Available at: [Link]

  • Kumar, A. et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Pharmaceuticals, 17(2), 229. Available at: [Link]

  • Shaik, F. & Kumar, C.G. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available at: [Link]

  • Xu, C. et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376. Available at: [Link]

  • AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Technology Networks (n.d.). PAMPA Permeability Assay. Available at: [Link]

  • Evotec (Cyprotex) (n.d.). Microsomal Stability. Available at: [Link]

  • Evotec (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • protocols.io (2022). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Available at: [Link]

  • Evotec (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • protocols.io (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Sedykh, A. et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv. Available at: [Link]

  • Sadek, B. et al. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. ResearchGate. Available at: [Link]

  • Unknown (n.d.). Caco2 assay protocol. Available at: [Link]

  • ResearchGate (2018). Pharmacological Properties of Indazole Derivatives: Recent Developments. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15497-15609. Available at: [Link]

  • BioDuro (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Sadek, B. et al. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. Available at: [Link]

  • PubChem (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available at: [Link]

  • Patel, M. & Patel, P. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Cronicon. Available at: [Link]

  • ResearchGate (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Available at: [Link]

  • BioAssay Systems (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Burger, D.M. et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Pharmaceuticals, 16(4), 569. Available at: [Link]

  • Di, L. et al. (2012). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. Available at: [Link]

  • Johnson, M.G. et al. (2014). Solving time-dependent CYP3A4 inhibition for a series of indole-phenylacetic acid dual antagonists of the PGD(2) receptors CRTH2 and DP. Bioorganic & Medicinal Chemistry Letters, 24(13), 2841-2844. Available at: [Link]

  • Domainex (n.d.). Microsomal Clearance/Stability Assay. Available at: [Link]

  • pION Inc. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]

  • Ratajczak, A. et al. (2014). Protein Binding by Equilibrium Dialysis. Bio-protocol, 4(18). Available at: [Link]

  • Sharma, G. et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11, 35688-35709. Available at: [Link]

  • Wernevik, J. et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Inventiva Pharma (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • Pelc, A. & Zgórzyńska, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Creative Bioarray (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Bamborough, P. et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368. Available at: [Link]

  • Lokey Lab Protocols (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • BioIVT (n.d.). Plasma Protein Binding Assay. Available at: [Link]

  • Srinivasan, S. et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10343-10367. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4,7-Dichloro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4,7-Dichloro-1H-indazole as a Corrosive Solid and High-Potency Irritant .[1][2]

While often classified as an irritant (H315/H319), halogenated indazoles frequently exhibit corrosive properties (H314) upon contact with mucous membranes or moisture due to hydrolysis or pH changes. This guide prioritizes the Precautionary Principle : handle as if it is a sensitizer and corrosive agent.

Critical Hazard Vectors:

  • Inhalation: Fine dust particulates are highly irritating to the upper respiratory tract (H335).

  • Skin Contact: Potential for severe dermatitis or chemical burns, particularly if skin is moist.

  • Solvent Synergy: When dissolved in organic solvents (e.g., DCM, DMF), the compound's permeation rate through standard nitrile gloves increases exponentially.[2]

Risk Assessment & Hazard Identification

Before handling, verify the specific GHS classification on your container's SDS, as synthesis impurities can alter toxicity.[2]

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]No open vessels outside the hood. Decontaminate surfaces immediately.
Skin Corrosion/Irritation H314 / H315 Causes severe burns / skin irritation.[1][2]Zero-skin-contact protocol. Standard lab coats are insufficient; use apron/sleeves.[1][2]
Eye Damage/Irritation H318 / H319 Causes serious eye damage/irritation.[1][2][4]Face shield required during open handling or high-pressure chromatography.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]Fume hood mandatory. Do not weigh on an open bench.

Strategic PPE Selection Matrix

The choice of PPE depends entirely on the physical state of the chemical. A common laboratory error is using "solid handling" PPE for "solution handling."

A. Solid State (Powder/Crystals)

Primary Risk: Dust inhalation and static-clinging particles.

  • Respiratory: Chemical Fume Hood (Face velocity: 100 fpm). If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator .

  • Hands: Double-gloved Nitrile (minimum 5 mil outer / 4 mil inner).

    • Why: Solids do not permeate nitrile rapidly, but they adhere to the surface. The outer glove is a "sacrificial layer" to be removed before touching common surfaces (door handles, keyboards).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around lenses.

B. Solution State (Dissolved in Solvents)

Primary Risk: Rapid permeation and splash. Note: The solvent dictates the glove choice, as it acts as the carrier vehicle for the indazole.

Solvent UsedRecommended Glove MaterialBreakthrough TimeScientific Rationale
Dichloromethane (DCM) PVA (Polyvinyl alcohol) or Silver Shield™ >4 hoursNitrile degrades in <2 mins in DCM.[1][2] The indazole will penetrate skin instantly once the glove fails.
DMF / DMSO Butyl Rubber or Thick Nitrile (>8 mil) >4 hoursStandard nitrile offers moderate protection against DMF but swells; Butyl is superior for extended contact.[1][2]
Methanol / Ethanol Nitrile (Standard) >4 hoursAlcohols do not aggressively degrade nitrile; standard double-gloving is effective.[1][2]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (High Risk: Static)

Halogenated heterocycles often carry a static charge, causing "jumping" of powder.

  • Engineering Control: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before contact.

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula to transfer to a pre-weighed vial.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.

Protocol B: Reaction Setup (Exothermic Potential)

4,7-Dichloro-1H-indazole is often used in halogenation (e.g., with NBS) or coupling reactions.[1][2]

  • Solvent Addition: Add solvent slowly. Indazoles can be exothermic upon solvation or protonation.

  • Vessel: Use a round-bottom flask with a secure septum. Avoid open beakers.

  • Temperature: If adding strong acids or bases, cool the vessel to 0°C to mitigate thermal runaway or rapid off-gassing.

Protocol C: Emergency Decontamination

Self-Validating Step: If you spill the solid, do not use compressed air or a brush (which aerosolizes dust).

  • Solid Spill: Cover with a wet paper towel (dampened with water/surfactant) to suppress dust. Scoop up the wet mass.

  • Skin Contact:

    • Immediate: Wash with soap and lukewarm water for 15 minutes.

    • Contraindication: Do NOT use ethanol or acetone to wash skin. These solvents increase the permeability of the skin, driving the chemical deeper into the dermis.

Visualizations

Figure 1: Hierarchy of Controls for Indazole Handling

This diagram illustrates the prioritization of safety barriers, moving from most effective (Engineering) to least effective (PPE).[2]

HierarchyOfControls cluster_0 Risk Reduction Flow Engineering 1. Engineering Controls (Fume Hood, Glove Box) Admin 2. Administrative Controls (SOPs, Restricted Access) Engineering->Admin Primary Barrier PPE_Solid 3a. PPE (Solid Handling) Nitrile (Double) + Goggles Admin->PPE_Solid Procedural Support PPE_Liquid 3b. PPE (Solution Handling) Solvent-Specific Gloves (PVA/Butyl) Admin->PPE_Liquid Procedural Support

Caption: Hierarchy of Controls prioritizing isolation (hoods) over PPE, with distinct branches for solid vs. liquid handling.

Figure 2: Emergency Response Workflow

A logical decision tree for immediate spill response.

EmergencyResponse Start Spill Detected Assess Assess State Start->Assess Solid Solid Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid Action_Solid Cover with Wet Pad (Suppress Dust) Solid->Action_Solid Action_Liquid Absorb with Vermiculite (Do not use paper) Liquid->Action_Liquid Disposal Seal in HazWaste Bag Label: 'Halogenated' Action_Solid->Disposal Action_Liquid->Disposal

Caption: Step-by-step decision tree for containing spills based on physical state to prevent aerosolization or spread.

Disposal & Environmental Compliance

Proper disposal is critical due to the halogenated nature of the compound (Chlorine atoms).

  • Waste Code: Segregate into Halogenated Organic Waste .

  • EPA Considerations: If dissolved in a solvent like Chloroform or Benzene, specific RCRA codes (e.g., D022, D018) apply.[2] For the solid pure substance, it generally falls under "Toxic Waste" streams.

  • Do Not: Never dispose of down the drain. Halogenated compounds are persistent and toxic to aquatic life (H411/H412).

  • Container: High-density polyethylene (HDPE) or glass containers are suitable. Ensure the cap is a chemically resistant phenolic resin with a PTFE liner.

References

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 4,7-Dichloro-1H-indazole.

  • Thermo Fisher Scientific. (2024). Glove Selection Guide for Chlorinated Solvents.

  • PubChem. (2024). Compound Summary: 4,7-Dichloro-1H-indazole (CID 126038).[1][2] National Library of Medicine.

  • U.S. EPA. (2024). Hazardous Waste Codes for Halogenated Organic Compounds (F001/F002).

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment: Chemical Resistance Selection.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.